Thonzonium Bromide
Beschreibung
a surfactant with antifungal activity; also inhibits osteoclast formation
See other relationships...
Eigenschaften
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDWFZTSDZAIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045326 | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-08-2 | |
| Record name | Thonzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thonzonium bromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tonzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THONZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thonzonium Bromide: A Technical Whitepaper on its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzonium bromide, a monocationic surface-active agent, has long been utilized in topical formulations for its ability to enhance drug penetration.[1][2][3][4] Beyond its role as a surfactant, it possesses intrinsic antifungal properties, positioning it as a compound of interest for further investigation and development.[1][3][5] This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antifungal effects on pathogenic fungi. The primary mechanism involves the uncoupling of vacuolar ATPase (V-ATPase), a critical proton pump for fungal viability, leading to cytosolic acidification and subsequent cell death.[1][2] As a quaternary ammonium salt, it also likely engages in the disruption of fungal cell membrane integrity. This document details the molecular interactions, summarizes the current (though limited) data on its activity, presents standardized experimental protocols for its evaluation, and visualizes the key pathways and workflows.
Core Mechanism of Action: V-ATPase Uncoupling
The principal antifungal action of this compound against pathogenic fungi, such as Candida albicans, is the uncoupling of the vacuolar H+-ATPase (V-ATPase).[1][2]
1.1. The Role of Fungal V-ATPase V-ATPase is a multi-subunit enzyme complex essential for fungal survival. It actively transports protons (H+) from the cytosol into the vacuolar lumen, a process powered by ATP hydrolysis. This function is critical for maintaining cytosolic pH homeostasis, facilitating secondary transport, and ensuring the proper functioning of vacuolar enzymes. Disruption of V-ATPase activity is lethal to the fungal cell.
1.2. Interaction with the Vph1p Subunit this compound specifically targets the V-ATPase complex by interacting with the tether of subunit 'a' (Vph1p) of the membrane-bound V0 sector.[1][2] The V0 sector forms the proton-translocating pore. This interaction does not inhibit the enzyme's ability to hydrolyze ATP but rather "uncouples" this hydrolysis from proton transport.[1][2]
1.3. Pathophysiological Cascade The uncoupling action prevents the redistribution of cytosolic protons into the vacuole.[1][2] This leads to a progressive and toxic acidification of the fungal cytosol, disrupting numerous pH-dependent cellular processes and ultimately culminating in cell death.[1][2]
Secondary Mechanism: Membrane Disruption (as a Quaternary Ammonium Salt)
This compound belongs to the class of quaternary ammonium salts (QASs or quats), which are known for their broad-spectrum antimicrobial activity.[6] The general mechanism of action for QASs involves the disruption of the cell membrane.[6][7]
-
Electrostatic Interaction : As cationic (positively charged) molecules, QASs are attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.
-
Membrane Destabilization : This interaction destabilizes the membrane structure, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites), and ultimately, cell lysis.[7][8][9] While this is a recognized mechanism for QASs, the V-ATPase uncoupling effect is the more specifically documented action for this compound in fungi.[1][2]
Quantitative Data: Antifungal Activity
Specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of fungal pathogens is not extensively detailed in the reviewed literature. However, it has been described as having activity against a wide range of multidrug-resistant fungi.[10] For drug development purposes, its efficacy would be quantified using standardized susceptibility testing.
Table 1: Antifungal Susceptibility Profile of this compound (Illustrative) Note: The following table is a template for data presentation. Specific values for this compound require experimental determination.
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |
| Candida glabrata | ATCC 90030 | Data not available | Data not available | Data not available |
| Candida auris | B11221 | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | ATCC 208821 | Data not available | Data not available | Data not available |
Definitions:
-
MIC₅₀/₉₀ : Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.
-
MFC : Minimum Fungicidal Concentration required to kill the fungal inoculum.
Experimental Protocols
The following sections describe standardized and relevant methodologies for investigating the antifungal mechanism of this compound.
4.1. Protocol: V-ATPase Activity Assays This protocol is based on methods described for measuring proton transport and ATP hydrolysis in isolated vacuolar membrane fractions from C. albicans.[11]
A. Isolation of Vacuolar Vesicles:
-
Grow C. albicans cells to mid-log phase in appropriate liquid media (e.g., YPD).
-
Harvest cells by centrifugation and wash with a sorbitol buffer.
-
Generate spheroplasts using lytic enzymes (e.g., zymolyase) in a spheroplasting buffer containing an osmotic stabilizer.
-
Lyse spheroplasts using a gentle method like Dounce homogenization or osmotic shock.
-
Perform differential centrifugation to pellet large debris, then perform a high-speed centrifugation step to pellet microsomal fractions.
-
Purify vacuolar membrane vesicles from the microsomal fraction using a Ficoll or sucrose density gradient centrifugation.
-
Collect the vesicle-enriched fractions, wash, and resuspend in an appropriate assay buffer.
B. Proton Pumping (Transport) Assay:
-
Use a fluorescence-based assay with a pH-sensitive probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).
-
In a fluorometer cuvette, combine the assay buffer, isolated vacuolar vesicles, MgCl₂, and the ACMA probe.
-
Initiate the reaction by adding ATP. Proton pumping into the vesicles will create a pH gradient, causing quenching of the ACMA fluorescence.
-
Once a steady rate of quenching is observed, add this compound at various concentrations.
-
An uncoupling agent will cause a rapid de-quenching (increase in fluorescence) as the proton gradient dissipates, indicating inhibition of net proton transport.
C. ATP Hydrolysis (ATPase) Assay:
-
This assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).
-
Set up reaction mixtures containing assay buffer, vacuolar vesicles, and MgCl₂.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30-37°C for a defined period.
-
Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., Taussky-Shorr method).
-
A true uncoupler like this compound is not expected to inhibit the rate of ATP hydrolysis.[1][2]
4.2. Protocol: Antifungal Susceptibility Testing (MIC Determination) This protocol follows the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[12][13]
-
Medium Preparation : Use RPMI 1640 medium buffered to pH 7.0 with MOPS buffer.
-
Inoculum Preparation : Culture the fungal isolate on agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI to achieve the final inoculum concentration (0.5-2.5 x 10³ CFU/mL).
-
Drug Dilution : Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI medium to achieve the desired final concentration range.
-
Inoculation & Incubation : Add the standardized fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control. Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading : Determine the MIC as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in visible growth compared to the growth control.[14] Readings can be done visually or with a spectrophotometer.
Conclusion
The primary mechanism of action for this compound against fungal pathogens is the uncoupling of V-ATPase, a validated and potent antifungal target. By disrupting proton homeostasis through interaction with the Vph1p subunit, it induces lethal cytosolic acidification.[1][2] Its chemical nature as a quaternary ammonium salt suggests a secondary capacity for direct membrane disruption. The lack of extensive quantitative susceptibility data highlights a critical gap and an opportunity for further research. The detailed protocols provided herein offer a standardized framework for future investigations into its antifungal spectrum and potency. Given its established use in clinical formulations and its distinct mechanism of action, this compound represents a compelling candidate for repurposing and further development in the field of antifungal therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Thonzonium Bromide for Drug Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium Bromide is a monocationic quaternary ammonium compound widely recognized for its surfactant and detergent properties.[1][2] In pharmaceutical formulations, it functions as a critical excipient, particularly in otic and nasal preparations.[3][4] Its primary role is to enhance the penetration and dispersion of active pharmaceutical ingredients (APIs) by reducing the surface tension of the vehicle and disrupting cellular debris, thereby promoting better tissue contact.[2] This guide provides an in-depth overview of the core physicochemical properties of this compound, offering essential data and methodologies for formulation scientists.
Core Physicochemical Properties
The efficacy and application of this compound in a drug formulation are dictated by its fundamental physicochemical characteristics. These properties influence its solubility, stability, and interaction with biological membranes.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [2] |
| CAS Number | 553-08-2 | [2] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [1][5] |
| Molecular Weight | 591.7 g/mol | [2][5] |
| Melting Point | 91.5 °C | |
| Solubility | Water: ≥62.1 mg/mL | [6] |
| Ethanol: ≥121.2 mg/mL | [6] | |
| DMSO: ≥53.5 mg/mL | [6] | |
| pKa (Strongest Basic) | 3.12 (Predicted) | |
| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | |
| Topological Polar Surface Area | 38.2 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 22 |
Surfactant Properties and Mechanism of Action
This compound is classified as a cationic surfactant. Its amphiphilic structure, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, allows it to align at interfaces and lower surface tension. This action is fundamental to its role as a penetration enhancer.
Critical Micelle Concentration (CMC)
Mechanism as a Penetration Enhancer
This compound facilitates drug delivery through several mechanisms:
-
Wetting and Spreading: By reducing the surface tension of the formulation, it allows the product to spread more evenly over biological surfaces and penetrate into crevices.
-
Disruption of Debris: In otic preparations, it helps to disperse and break down earwax and cellular exudate, clearing the path for the API to reach its target tissue.[1]
-
Membrane Fluidization: As a cationic surfactant, it can interact with the negatively charged components of cell membranes, temporarily disrupting the lipid bilayer and increasing its permeability to allow for enhanced drug absorption.
Biochemical Mechanisms of Action
Beyond its physical surfactant properties, this compound exhibits specific biochemical activities. It is a known inhibitor of the Vacuolar-type H+-ATPase (V-ATPase) proton pump.[6]
V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments by pumping protons across membranes, a process coupled with ATP hydrolysis.[10][11] This acidification is vital for processes like endocytosis, protein degradation, and neurotransmitter uptake.[12] By inhibiting V-ATPase, this compound can disrupt the pH homeostasis of cells, which contributes to its antimicrobial effects and may also play a role in its ability to alter tissue permeability.[6]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for quality control and formulation development. Standard methodologies are outlined below.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a powdered solid.[13][14]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heat distribution.[13]
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of approximately 3 mm.[15]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, adjacent to a calibrated thermometer.[16]
-
Heating: Heat the apparatus rapidly to a temperature about 10°C below the expected melting point. Then, reduce the heating rate to approximately 1°C per minute to ensure thermal equilibrium.[15][16]
-
Observation: Record the temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range should be narrow.[16]
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]
-
Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., purified water, ethanol).
-
Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve.[19]
LogP Determination (Shake-Flask Method)
This method measures the partition coefficient between n-octanol and water, indicating the lipophilicity of a compound.[20][21]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a precise volume of this solution to a flask containing a precise volume of the other pre-saturated phase.
-
Equilibration: Seal the flask and shake it for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.[22]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC).[21]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]
pKa Determination
As this compound is a quaternary ammonium salt, its positive charge is permanent and it does not have a pKa in the traditional sense of an acid/base equilibrium. The listed pKa value likely refers to another functional group in the molecule or is a computational prediction. Experimental determination for such compounds is not standard. Potentiometric titration is a common method for compounds with ionizable groups.[23][24]
Critical Micelle Concentration (CMC) Determination
Several methods can determine the CMC, with surface tensiometry and conductometry being common for ionic surfactants.[8][25]
Workflow: CMC by Surface Tensiometry This method relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[9]
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in deionized water, well above the expected CMC.
-
Prepare Dilutions: Make a series of dilutions from the stock solution to cover a wide concentration range.
-
Measure Surface Tension: For each concentration, measure the surface tension using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[25] Ensure the system equilibrates at each concentration before taking a reading.
-
Plot Data: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will show two distinct regions: a sloped line where surface tension decreases and a plateau where it is constant. The CMC is the concentration at the intersection of the two lines extrapolated from these regions.[9]
Alternative CMC Methods:
-
Conductometry: For ionic surfactants, conductivity increases linearly with concentration. Above the CMC, the rate of increase changes (the slope becomes less steep) because the micelles move slower than individual ions. The CMC is found at the break in the plot of conductivity versus concentration.[26][27]
-
Fluorescence Spectroscopy: This sensitive method uses a fluorescent probe (like pyrene) that partitions into the hydrophobic core of micelles. A significant change in the fluorescence spectrum (e.g., the I₁/I₃ ratio) indicates the onset of micelle formation, allowing for CMC determination.[28][29][30]
Conclusion
This compound is a multifaceted excipient whose performance is deeply rooted in its physicochemical properties. Its nature as a cationic surfactant governs its ability to lower surface tension and enhance the delivery of active ingredients in topical, nasal, and otic formulations. A thorough understanding and precise measurement of its properties, such as solubility and critical micelle concentration, are imperative for the rational design, optimization, and quality control of effective drug products. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and formulation scientists working with this valuable pharmaceutical component.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. apexbt.com [apexbt.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation and Isoform Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thinksrs.com [thinksrs.com]
- 14. westlab.com [westlab.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2024.sci-hub.ru [2024.sci-hub.ru]
- 26. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 27. fpharm.uniba.sk [fpharm.uniba.sk]
- 28. rsc.org [rsc.org]
- 29. avantiresearch.com [avantiresearch.com]
- 30. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
Thonzonium Bromide (CAS 553-08-2): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzonium bromide, a quaternary ammonium compound with the CAS number 553-08-2, is a monocationic surfactant with a growing portfolio of research applications.[1] Initially recognized for its role in enhancing drug delivery in otic preparations, recent studies have unveiled its potential in diverse therapeutic areas, including bone metabolism, infectious diseases, and oncology.[2][3] This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further scientific investigation and drug development efforts.
Core Research Applications
This compound's utility in research stems from its multifaceted biological activities, primarily as a surfactant, a vacuolar ATPase (V-ATPase) inhibitor, an inhibitor of osteoclastogenesis, and a viral protease inhibitor.
Surfactant and Permeation Enhancer
As a surface-active agent, this compound facilitates the dispersion and penetration of cellular debris and exudates.[1][4] This property is leveraged in pharmaceutical formulations, particularly otic solutions, to enhance the tissue contact and penetration of active pharmaceutical ingredients.[4][5]
Antifungal Activity via V-ATPase Inhibition
This compound exhibits antifungal properties by targeting vacuolar ATPase (V-ATPase), a proton pump crucial for pH homeostasis in fungal cells.[6] By uncoupling the V-ATPase, it disrupts the proton gradient, leading to cytosolic acidification and ultimately cell death.[6][7]
Inhibition of Bone Resorption
A significant area of research is this compound's role in bone metabolism. It has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[6] This effect is mediated through the suppression of the RANKL-induced signaling pathway.[6]
Antiviral Activity
Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[8][9] This discovery has opened avenues for its investigation as a potential broad-spectrum antiviral agent against coronaviruses.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Organism/Cell Line | Parameter | Value | Reference(s) |
| Vacuolar ATPase (V-ATPase) | Proton Transport Inhibition | Candida albicans (vacuolar membrane vesicles) | EC50 | 69 µM | [1] |
| SARS-CoV-2 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 2.04 ± 0.25 µM | [9] |
| SARS-CoV 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 2.72 µM | [8] |
| MERS-CoV 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 9.60 µM | [8] |
| HCoV-229E 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 6.47 µM | [8] |
| SARS-CoV-2 3CLpro | Enzyme Kinetics | - | Ki | 2.62 µM | [10] |
| Francisella tularensis AcpB | Acid Phosphatase Inhibition | - | Ki | 0.59 µM | [3] |
Table 2: Anthelmintic and Cytotoxic Activity of this compound
| Organism/Cell Line | Activity | Parameter | Value | Reference(s) |
| Cooperia oncophora | Mortality | EC50 | 4.5 µM | [3] |
| Ostertagia ostertagi | Mortality | EC50 | 10.8 µM | [3] |
| Haemonchus contortus | Mortality | EC50 | 5.1 µM | [3] |
| Teladorsagia circumcincta | Mortality | EC50 | 6.7 µM | [3] |
| HEK293 | Cytotoxicity | CC50 | 9.2 µM | [3] |
| RAW 264.7 | Cytotoxicity | CC50 | 5.7 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
V-ATPase Proton Transport Inhibition Assay
This protocol is adapted from studies on V-ATPase inhibition in yeast vacuolar membrane vesicles.[7][11]
Objective: To determine the effect of this compound on V-ATPase-mediated proton transport.
Materials:
-
Purified vacuolar membrane vesicles from Saccharomyces cerevisiae.
-
This compound stock solution (in DMSO).
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe.
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2.
-
ATP stock solution (100 mM).
-
Microplate fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add 10 µg of purified vacuolar membrane vesicles to each well.
-
Add the this compound dilutions to the respective wells and incubate for 10 minutes on ice.
-
Add ACMA to a final concentration of 2 µM to each well.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately measure the fluorescence quenching of ACMA (excitation at 410 nm, emission at 490 nm) every 30 seconds for 15 minutes.
-
The initial rate of fluorescence quenching is proportional to the rate of proton transport.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Osteoclastogenesis and Bone Resorption Assay
This protocol is a generalized procedure based on methodologies for studying osteoclast formation and function.[6][12]
Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast differentiation and resorptive activity.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells.
-
Alpha-MEM supplemented with 10% FBS and antibiotics.
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor).
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).
-
This compound stock solution (in DMSO).
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.
-
Bone-like matrix-coated plates or dentin slices.
-
Toluidine blue stain.
Procedure: Osteoclast Differentiation:
-
Seed BMDMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells overnight in the presence of M-CSF (for BMDMs).
-
The next day, replace the medium with fresh medium containing M-CSF (for BMDMs) and RANKL to induce osteoclast differentiation.
-
Add serial dilutions of this compound to the culture wells.
-
Culture for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) in each well.
Bone Resorption:
-
Perform the osteoclast differentiation on bone-like matrix-coated plates or dentin slices.
-
After differentiation, remove the cells using a sonicator or bleach solution.
-
Stain the resorption pits with toluidine blue.
-
Capture images of the resorption pits and quantify the resorbed area using image analysis software.
SARS-CoV-2 3CLpro FRET-based Enzymatic Inhibition Assay
This protocol is based on fluorescence resonance energy transfer (FRET) assays used to screen for viral protease inhibitors.[10][13]
Objective: To determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro.
-
FRET substrate: A peptide with a fluorophore and a quencher flanking the 3CLpro cleavage site.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
This compound stock solution (in DMSO).
-
Microplate fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the recombinant SARS-CoV-2 3CLpro to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the increase in fluorescence (excitation and emission wavelengths specific to the fluorophore) every minute for 30 minutes.
-
The initial velocity of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of RANKL-Induced Osteoclastogenesis
This compound interferes with the RANKL signaling cascade, which is crucial for osteoclast differentiation and function. It has been shown to block the activation of key downstream signaling molecules, including NF-κB and MAPKs (ERK, p38), ultimately leading to the suppression of NFATc1, a master regulator of osteoclastogenesis.[6]
Caption: Inhibition of the RANKL signaling pathway by this compound.
Uncoupling of Vacuolar ATPase (V-ATPase)
This compound acts as an uncoupler of the V-ATPase proton pump. It is thought to interact with the V0 subunit of the enzyme, disrupting the link between ATP hydrolysis and proton transport. This leads to a failure in acidifying intracellular compartments without inhibiting the ATPase activity itself, resulting in cytosolic acidification.[6][7]
Caption: Mechanism of V-ATPase uncoupling by this compound.
Safety and Toxicology
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause serious eye damage and skin and respiratory irritation.[10] Appropriate personal protective equipment should be used when handling this compound in a research setting.
Conclusion
This compound is a versatile research compound with a range of biological activities that warrant further investigation. Its established role as a surfactant is now complemented by promising data on its antifungal, anti-resorptive, and antiviral properties. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this multifaceted molecule. As with any investigational compound, a thorough understanding of its safety profile is essential for responsible research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products by FRET-Based Assay [ouci.dntb.gov.ua]
- 5. youtube.com [youtube.com]
- 6. This compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cnreagent.com [cnreagent.com]
- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Thonzonium Bromide for Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thonzonium bromide, a quaternary ammonium compound with established surfactant and detergent properties, has emerged as a promising candidate for antiviral drug repurposing. This technical guide provides an in-depth overview of the initial screening of this compound for its antiviral activity, with a particular focus on its potent inhibition of coronavirus 3C-like protease (3CLpro). This document outlines the key quantitative data from in-vitro studies, detailed experimental protocols for essential antiviral and cytotoxicity assays, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate and potentially develop this compound as a broad-spectrum antiviral agent.
Introduction
The emergence of novel viral pathogens necessitates the rapid identification and development of effective antiviral therapeutics. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a significantly accelerated pathway compared to traditional de novo drug discovery. This compound, a compound historically used in otic and nasal preparations for its ability to enhance drug penetration, has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of multiple human coronaviruses, including SARS-CoV-2.[1][2] The 3CLpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle.[1] Its high degree of conservation among coronaviruses makes it an attractive target for broad-spectrum antiviral development.[1]
This guide summarizes the initial findings on the anti-coronaviral activity of this compound and provides detailed methodologies for the key experiments that form the basis of such a screening campaign.
Quantitative Data Summary
The antiviral activity of this compound has been primarily characterized by its inhibition of the 3CLpro from various human coronaviruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.
| Virus | Target | Assay Type | IC50 (μM) | Reference |
| SARS-CoV-2 | 3CLpro | FRET-based enzymatic inhibition | 2.04 ± 0.25 | [1] |
| SARS-CoV | 3CLpro | FRET-based enzymatic inhibition | 2.72 | [2] |
| MERS-CoV | 3CLpro | FRET-based enzymatic inhibition | 9.60 | [2] |
| HCoV-229E | 3CLpro | FRET-based enzymatic inhibition | 6.47 | [2] |
Mechanism of Action
This compound exhibits a multi-faceted potential mechanism of antiviral action. As a quaternary ammonium compound, it possesses surfactant properties that can disrupt the lipid envelopes of viruses, a common mechanism for this class of molecules.[3][4][5] However, recent studies have elucidated a more specific and potent mechanism: the direct inhibition of the viral 3CL protease.[1]
Inhibition of 3C-like Protease (3CLpro)
Biochemical and molecular docking studies have revealed that this compound inhibits SARS-CoV-2 3CLpro activity by occupying the enzyme's catalytic site.[1] This binding is thought to induce conformational changes in the protease, thereby preventing it from cleaving the viral polyproteins and halting the viral replication cascade.[1]
Caption: this compound inhibits the coronavirus replication cycle by targeting the 3CL protease.
Selectivity
Importantly, studies have shown that this compound does not inhibit the activity of human proteases such as chymotrypsin C (CTRC) and Dipeptidyl peptidase IV (DPP-IV), indicating a degree of selectivity for the viral protease.[1] This selectivity is a crucial attribute for a potential antiviral drug, as it minimizes the likelihood of off-target effects and associated toxicity in the host.
Experimental Protocols
The following are detailed protocols for the key in-vitro assays used in the initial screening of this compound for antiviral activity.
FRET-based 3CLpro Enzymatic Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.
Workflow:
Caption: Workflow for the FRET-based 3CLpro enzymatic inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
This compound
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the 3CLpro enzyme (e.g., 20 nM) with varying concentrations of this compound in the assay buffer for 15 minutes at 25°C.[6]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 30 µM) to each well.[6]
-
Incubate the plate for an additional 15-60 minutes at 25°C.[6][7]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., excitation at 320 nm and emission at 425 nm).[6]
-
Control reactions should include wells with no inhibitor (100% activity) and wells with no enzyme (blank).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of host cells to determine its therapeutic window.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Host cell line (e.g., Vero E6, Huh-7)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Seed host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a period that reflects the duration of the antiviral assay (e.g., 24-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for determining the ability of a compound to inhibit viral infection and replication in a cell-based system.
Workflow:
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Materials:
-
Host cell line (e.g., Vero E6)
-
Coronavirus stock with a known titer
-
Cell culture medium
-
This compound
-
Semi-solid overlay (e.g., agarose or carboxymethylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound and mix them with a standardized amount of coronavirus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C.[9]
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.[9]
-
Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a fixing solution and then stain with a staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
Conclusion and Future Directions
The initial screening of this compound has revealed its potent antiviral activity against a range of human coronaviruses, primarily through the inhibition of the essential 3CL protease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation.
Future research should focus on:
-
Expanding the antiviral screening to a broader range of viruses, particularly other enveloped viruses, to determine the full spectrum of this compound's activity.
-
Conducting in-vivo efficacy and safety studies in appropriate animal models to translate the promising in-vitro results.
-
Optimizing the formulation of this compound to enhance its bioavailability and therapeutic index for systemic administration.
-
Investigating the potential for synergistic effects when used in combination with other antiviral agents.
The repurposing of this compound represents a promising and expedited approach to developing a novel class of broad-spectrum antiviral drugs. The methodologies and data contained within this guide are intended to facilitate and accelerate these critical next steps in the drug development pipeline.
References
- 1. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
Thonzonium Bromide: A Technical Guide to its Detergent Properties and Application in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thonzonium Bromide, a monocationic surfactant with significant detergent properties. While primarily known for its use in pharmaceutical formulations to enhance drug penetration, its mechanisms of action offer valuable insights for applications in cell lysis and cellular research. This document details its physicochemical properties, mechanism of action, effects on cellular pathways, and relevant experimental protocols.
Introduction to this compound
This compound is a monocationic surface-active agent, classifying it as both a surfactant and a detergent.[1][2][3][4] Its chemical structure consists of a quaternary amine attached to a long alkyl chain, which imparts its amphipathic nature.[5] For decades, it has been an FDA-approved ingredient in otic and nasal preparations, such as Cortisporin-TC ear drops, where it facilitates the dispersion and penetration of active pharmaceutical ingredients through cellular debris and exudate.[1][2][3][4][6] Beyond its role as an excipient, this compound exhibits intrinsic biological activities, including antifungal, antiresorptive, and, more recently discovered, anti-cancer and antiviral properties.[1][4][5][7] Its ability to disrupt cellular processes and membranes is central to its function and presents a unique tool for cell lysis studies.
Detergent Properties and Mechanism of Action
As a cationic detergent, this compound's primary mode of interaction with cells involves the disruption of membrane integrity and key cellular functions.[8] Unlike common denaturing detergents such as Sodium Dodecyl Sulfate (SDS), this compound's lytic and cytotoxic effects are often a consequence of specific biochemical interactions rather than indiscriminate protein denaturation.
Surfactant Action and Membrane Disruption
The core detergent property of this compound stems from its molecular structure, which allows it to interact with the lipid bilayer of cell membranes. This interaction disrupts lipid-lipid, lipid-protein, and protein-protein associations, leading to membrane solubilization and lysis.[8][9] This action is fundamental to its role in pharmaceutical preparations, where it breaks down cellular debris.[1][4]
Inhibition of Vacuolar ATPase (V-ATPase)
A primary mechanism of action is the inhibition of V-ATPase, a proton pump essential for maintaining pH homeostasis in cellular compartments.[10][11] this compound uncouples the pump's function without inhibiting ATP hydrolysis.[1][4][10] It interacts with the Vph1p subunit of the membrane-bound V0 domain, which forms the proton transport channel.[1][4] This disruption prevents the movement of protons into the vacuolar lumen, resulting in the acidification of the cytosol and subsequent cell death.[1][4]
Interference with Cellular Signaling Pathways
Recent research has unveiled that this compound's effects extend to the modulation of critical signaling pathways:
-
MAPK Pathway: It has been shown to inhibit the RANKL-induced activation of the MAPK signaling pathways, specifically ERK1/2.[7] In studies on malignant pleural mesothelioma, it suppressed the phosphorylation of ERK1/2 while increasing the phosphorylation of the stress-activated p38 kinase, which can induce apoptosis.[7][12]
-
NF-κB and NFATc1 Inhibition: In the context of bone resorption, this compound blocks the RANKL-induced activation of NF-κB and c-Fos, as well as the induction of NFATc1, a master regulator of osteoclast formation.[1][4][13]
-
Mevalonate Pathway: The cytotoxic effects of this compound in certain cancer cells can be abolished by the addition of farnesol (FOH), but not geranylgeraniol (GGOH), suggesting it interferes with the mevalonate pathway, a target of bisphosphonates.[7]
-
Mitochondrial Function: It affects Ca²⁺ homeostasis between the endoplasmic reticulum and mitochondria, regulates mitochondrial function and respiration, and can act as a mitochondrial uncoupler.[7][12][14]
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 591.723 g·mol⁻¹ | [3] |
| Chemical Formula | C₃₂H₅₅BrN₄O | [2][3] |
| cLogP | 4.92 | [5] |
| Water Solubility | 2.13e-05 mg/mL (Predicted) | [2] |
| Solubility (Experimental) | ≥62.1 mg/mL in H₂O; ≥121.2 mg/mL in EtOH; ≥53.5 mg/mL in DMSO | [10] |
Table 2: Biological Activity and Cytotoxicity
| Parameter | Value | Context / Cell Type | Source |
| EC₅₀ (V-ATPase Inhibition) | 69 µM | Proton transport in vacuolar membrane vesicles | [10][11][13] |
| IC₅₀ (SARS-CoV-2 3CLpro) | 2.04 ± 0.25 µM | Enzyme inhibition assay | [5] |
| IC₅₀ (SARS-CoV 3CLpro) | 2.72 µM | Enzyme inhibition assay | [5] |
| IC₅₀ (MERS-CoV 3CLpro) | 9.60 µM | Enzyme inhibition assay | [5] |
| IC₅₀ (HCoV-229E 3CLpro) | 6.47 µM | Enzyme inhibition assay | [5] |
| Growth Inhibition | 10 µM | Reduces cell growth in wild-type yeast | [10][11] |
| Complete Growth Inhibition | 50 - 100 µM | Completely prevents yeast growth | [10][11] |
| Cytosolic pH Change | Decreased to 6.22 | In wild-type yeast cells | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol: V-ATPase Dependent Proton Transport Assay
This protocol is adapted from studies on yeast vacuolar membrane vesicles to measure the inhibition of proton transport.[10]
Objective: To quantify the inhibitory effect of this compound on V-ATPase proton pump activity.
Materials:
-
Purified vacuolar membrane vesicles (10 µg of protein)
-
This compound stock solution
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄)
-
ATP stock solution (0.5 M)
-
Spectrofluorometer (Excitation: 410 nm, Emission: 490 nm)
Methodology:
-
Incubate 10 µg of purified vacuolar membrane vesicles with the desired concentrations of this compound for 10 minutes on ice.
-
Add the vesicle suspension to the assay buffer containing ACMA in a cuvette.
-
Place the cuvette in the spectrofluorometer and begin recording the baseline fluorescence.
-
Initiate the reaction by adding 0.5 mM ATP and 1 mM MgSO₄.
-
Monitor the quenching of ACMA fluorescence, which is indicative of proton transport into the vesicles.
-
Calculate the initial velocities of proton transport for the first 15 seconds following the addition of ATP.
-
Compare the velocities of treated samples to untreated controls to determine the percent inhibition and calculate the EC₅₀ value.
Protocol: Yeast Cell Growth Inhibition Assay
This protocol assesses the cytotoxic effect of this compound on yeast cell proliferation.[10]
Objective: To determine the concentration-dependent effect of this compound on yeast cell growth.
Materials:
-
Wild-type yeast strain (e.g., Saccharomyces cerevisiae)
-
Yeast growth medium (e.g., YPD)
-
This compound stock solution (in 0.2% DMSO)
-
Spectrophotometer (600 nm)
-
Incubator (e.g., 37 °C)
-
96-well plates
Methodology:
-
Grow yeast cells overnight in liquid medium to the mid-log phase (A₆₀₀ of 0.4–0.6).
-
Dilute the cell culture to a starting A₆₀₀ of ~0.1 in fresh medium.
-
In a 96-well plate, add the diluted cell culture to wells containing serial dilutions of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (0.2% DMSO).
-
Incubate the plate at 37 °C with shaking.
-
Measure the optical density (A₆₀₀) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the growth curves (A₆₀₀ vs. time) for each concentration.
-
Analyze the data to determine the concentrations at which growth is inhibited.
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the mechanisms and relationships described.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Inhibition of RANKL-induced signaling by this compound.
Caption: General workflow for assessing this compound's cellular effects.
Conclusion
This compound is a multifaceted compound whose utility extends beyond its established role as a pharmaceutical surfactant. Its well-defined detergent properties, combined with its specific inhibitory actions on V-ATPase and key signaling cascades, make it a valuable agent for studying mechanisms of cell death and membrane disruption. For researchers in cell biology and drug development, this compound offers a unique mechanism for inducing cell lysis that is intrinsically linked to biochemical pathway modulation, providing a more targeted approach compared to conventional, non-specific detergents. Further investigation into its properties will continue to uncover its potential in both basic research and therapeutic applications.
References
- 1. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Thonzonium Bromide as a Vacuolar-Type H+-ATPase (V-ATPase) Inhibitor in Yeast Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vacuolar-type H+-ATPases (V-ATPases) are essential multi-subunit proton pumps responsible for acidifying intracellular compartments in all eukaryotic cells.[1] In fungi like the model organism Saccharomyces cerevisiae, V-ATPase activity is critical for maintaining pH homeostasis, a process vital for protein trafficking, degradation, and ion storage.[1][2][3] Thonzonium bromide, a monocationic detergent and surface-active agent, has been identified as a potent inhibitor of V-ATPase in yeast.[4][5][6] This technical guide provides an in-depth analysis of its mechanism of action, quantitative effects, and the experimental protocols used to characterize its function in yeast models. Notably, this compound acts by uncoupling the V-ATPase's proton transport from its ATP hydrolysis activity, leading to cytosolic acidification and growth inhibition, highlighting a unique mechanism for disrupting fungal cell physiology.[5][7][8]
Mechanism of Action: V-ATPase Uncoupling
The V-ATPase is composed of two main domains: the cytosolic V1 domain, which hydrolyzes ATP, and the membrane-embedded V0 domain, which translocates protons.[9] Under normal conditions, these two functions are tightly coupled. This compound disrupts this essential coupling.
-
Inhibition of Proton Transport : In studies using purified vacuolar membrane vesicles from yeast, this compound inhibits ATP-dependent proton transport in a dose-dependent manner.[4][5]
-
No Inhibition of ATP Hydrolysis : Crucially, while proton transport is blocked, the compound does not inhibit the ATPase activity of the enzyme.[4][5][8] This indicates that this compound functions as an uncoupler , causing the V-ATPase to continue consuming ATP without effectively pumping protons.
-
Molecular Interaction : The mechanism of uncoupling is believed to involve an interaction with the V0 subunit 'a' (Vph1p in yeast), specifically disrupting the function of a tether that links the cytosolic and membrane domains.[7][8]
-
Cellular Consequences : This uncoupling prevents the sequestration of protons into the vacuole, leading to a significant drop in cytosolic pH and the disruption of cellular pH homeostasis.[4][5][7] This acidification of the cytoplasm is cytotoxic and leads to growth defects.[7][10]
Caption: Mechanism of V-ATPase uncoupling by this compound.
Quantitative Data
The effects of this compound have been quantified in several key experiments, summarized below.
Table 1: In Vitro Efficacy on Yeast V-ATPase Proton Transport
| Parameter | Value | Source Organism | Experimental System |
| EC50 (Proton Transport) | 69 µM | S. cerevisiae | Purified vacuolar membrane vesicles |
| [4][5][10] |
Table 2: Effects on Wild-Type Yeast Cells (S. cerevisiae)
| Concentration | Effect on Cell Growth | Cytosolic pH | Phenotype |
| 1 µM | No inhibition | Not significantly altered | Wild-type |
| 10 µM | Reduced cell growth | - | Mild vma (vacuolar membrane ATPase) phenotype at 37°C |
| 50 µM | Complete inhibition | pHcyt 6.22 ± 0.02 (at 100 µM) | Cytotoxic |
| 100 µM | Complete inhibition | pHcyt 6.22 ± 0.02 | Cytotoxic |
| [4][5][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols central to characterizing V-ATPase inhibitors like this compound in yeast.
ATP-Dependent Proton Transport Assay
This assay measures the ability of V-ATPase in isolated vesicles to pump protons upon the addition of ATP.
-
Preparation of Vesicles : Purify vacuolar membrane vesicles from wild-type S. cerevisiae cultures. Quantify protein concentration (e.g., using a Bradford assay).
-
Incubation : Incubate purified vesicles (e.g., 10 µg of protein) with varying concentrations of this compound on ice for 10 minutes. A DMSO control is run in parallel.
-
Fluorescence Measurement : Use a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA). Monitor fluorescence in a fluorometer (excitation at 410 nm, emission at 490 nm).
-
Initiation of Transport : Initiate proton transport by adding MgATP (e.g., 0.5 mM ATP, 1 mM MgSO4) to the vesicle suspension.
-
Data Analysis : The influx of protons into the vesicles quenches the ACMA fluorescence. Calculate the initial velocity of fluorescence quenching over the first 15-30 seconds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
Caption: Experimental workflow for V-ATPase proton transport assay.
Yeast Growth Inhibition and vma Phenotype Assay
Yeast mutants lacking V-ATPase function (vma mutants) exhibit a characteristic pH-sensitive growth defect: they can grow at an acidic pH (e.g., 5.0) but fail to grow at a neutral or slightly alkaline pH (e.g., 7.5).[11] This assay determines if a chemical agent phenocopies this genetic defect.
-
Cell Culture : Grow wild-type S. cerevisiae in a rich medium (e.g., YEPD) to mid-log phase (OD600 of 0.4–0.6).
-
Drug Treatment : Resuspend cells in fresh YEPD medium (pH 5.0) and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1 hour at 30°C. Include a DMSO-only control.
-
Serial Dilution & Plating : Create serial dilutions (e.g., 1:3 or 1:10) of the treated cell cultures.
-
Spotting : Spot the dilutions onto YEPD agar plates buffered to pH 5.0 and pH 7.5.
-
Incubation & Observation : Incubate plates at 30°C and 37°C for 48-72 hours. A compound that inhibits V-ATPase will show significantly reduced or no growth on the pH 7.5 plates, especially at higher temperatures, mimicking a vma phenotype.[11]
Caption: Logical relationship of the yeast Vma phenotype assay.
Conclusion
This compound serves as a valuable chemical probe for studying V-ATPase function in yeast. Its distinct mechanism as an uncoupler—inhibiting proton transport without affecting ATP hydrolysis—differentiates it from other V-ATPase inhibitors.[4][5][10] This action leads to predictable and quantifiable consequences in yeast models, including cytosolic acidification and a pH-sensitive growth defect (vma phenotype) that is a hallmark of V-ATPase impairment.[5][11] The detailed data and protocols presented here provide a comprehensive foundation for researchers and drug development professionals interested in targeting fungal V-ATPases or exploring the cellular consequences of their inhibition.
References
- 1. Saccharomyces cerevisiae Vacuolar H+-ATPase Regulation by Disassembly and Reassembly: One Structure and Multiple Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vacuolar H+-ATPase (V-ATPase) Promotes Vacuolar Membrane Permeabilization and Nonapoptotic Death in Stressed Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Yeast Lysosome-like Vacuole: Endpoint and Crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Inhibitory Effect of Thonzonium Bromide on Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary mediators of bone resorption, play a critical role in various osteolytic diseases. The differentiation and function of these multinucleated cells are tightly regulated by complex signaling pathways. Recent research has identified Thonzonium Bromide (TB), a monocationic surface-active agent, as a potent inhibitor of osteoclastogenesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of this compound on osteoclast formation and function, based on seminal research in the field. It details the experimental protocols for key assays and presents the affected signaling pathways, offering a valuable resource for researchers in bone biology and drug discovery.
Introduction
Pathological bone loss, a hallmark of diseases such as osteoporosis, rheumatoid arthritis, and periodontitis, is primarily driven by excessive osteoclast activity. Osteoclasts are specialized multinucleated cells derived from hematopoietic precursors of the monocyte/macrophage lineage. Their differentiation, a process known as osteoclastogenesis, is principally induced by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events, leading to the activation of key transcription factors and ultimately the formation of mature, bone-resorbing osteoclasts.
This compound (C₃₂H₅₅BrN₄O) is a quaternary ammonium compound with established use as a surfactant in pharmaceutical formulations. Emerging evidence has highlighted its potential as a therapeutic agent in bone diseases due to its inhibitory effects on osteoclast formation and function. This document synthesizes the current understanding of how this compound modulates osteoclastogenesis at the molecular level.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro and in vivo studies on the effect of this compound on osteoclastogenesis.
Table 1: In Vitro Inhibition of Osteoclastogenesis by this compound
| Parameter Assessed | This compound Concentration | Observation | Reference |
| Osteoclast Formation | Concentration-dependent | Inhibition of RANKL-induced osteoclast formation | [1] |
| Bone Resorption | Concentration-dependent | Inhibition of bone-resorbing activity | [1] |
| F-actin Ring Formation | Not specified | Disruption of F-actin ring structure in mature osteoclasts | [1] |
| Proton Transport | EC₅₀ = 69 μM | Dose-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in a Model of Bone Loss
| Animal Model | Treatment | Outcome | Reference |
| LPS-induced calvarial osteolysis in mice | This compound | Protective effect against bone loss | [1] |
Molecular Mechanism of Action
This compound exerts its inhibitory effect on osteoclastogenesis by targeting key signaling pathways downstream of RANKL-RANK interaction. Mechanistic studies have revealed that this compound blocks the activation of several critical components of the osteoclast differentiation machinery[1].
Inhibition of NF-κB and MAPK Signaling Pathways
Upon RANKL stimulation, the recruitment of TRAF6 to the RANK receptor initiates the activation of both the canonical NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38. This compound has been shown to block the RANKL-induced activation of NF-κB and the phosphorylation of ERK[1].
Downregulation of c-Fos and NFATc1
The activation of NF-κB and MAPK pathways converges on the induction and activation of the transcription factor c-Fos, a component of the AP-1 complex. c-Fos is essential for the subsequent expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). This compound treatment leads to the suppression of RANKL-induced c-Fos and a subsequent reduction in the induction of NFATc1[1].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's inhibition of RANKL signaling.
Caption: Workflow for assessing this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effect of this compound on osteoclastogenesis.
In Vitro Osteoclastogenesis Assay
-
Cell Culture:
-
Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice.
-
Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Adherent BMMs are seeded in 96-well plates.
-
Cells are then treated with 50 ng/mL of RANKL in the presence of various concentrations of this compound or vehicle control.
-
The culture medium is replaced every 2 days.
-
-
TRAP Staining:
-
After 5-7 days of culture, cells are fixed with 4% paraformaldehyde.
-
Staining for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, is performed using a commercial kit.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.
-
Bone Resorption (Pit Formation) Assay
-
Substrate Preparation:
-
BMMs are seeded on bone-mimetic calcium phosphate-coated plates or dentin slices.
-
-
Osteoclast Differentiation and Resorption:
-
Cells are induced to differentiate into mature osteoclasts with M-CSF and RANKL as described above, in the presence or absence of this compound.
-
After 7-10 days, cells are removed from the substrate using sonication or bleach.
-
-
Analysis:
-
The resorption pits are visualized by microscopy.
-
The total area of resorption pits is quantified using image analysis software.
-
Western Blot Analysis of Signaling Pathways
-
Cell Stimulation and Lysis:
-
BMMs are serum-starved and then pre-treated with this compound for 1-2 hours before stimulation with RANKL for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, as well as c-Fos and NFATc1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo LPS-Induced Calvarial Osteolysis Model
-
Animal Model:
-
A model of inflammatory bone loss is induced in mice by subcutaneous injection of lipopolysaccharide (LPS) over the calvaria.
-
-
Treatment:
-
Mice are treated with daily intraperitoneal injections of this compound or vehicle control for the duration of the experiment.
-
-
Analysis:
-
After a set period (e.g., 7-14 days), the mice are euthanized, and the calvaria are harvested.
-
Bone loss is quantified using micro-computed tomography (micro-CT) to analyze parameters such as bone volume/total volume (BV/TV).
-
Histological analysis of the calvaria is performed, including TRAP staining to quantify the number of osteoclasts on the bone surface.
-
Conclusion
This compound has emerged as a significant inhibitor of osteoclastogenesis, acting through the suppression of key signaling pathways, including NF-κB and ERK, which are crucial for the expression of the master osteoclastogenic transcription factor, NFATc1. The in vitro and in vivo evidence suggests that this compound holds promise as a potential therapeutic candidate for the treatment of osteolytic diseases. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential in clinical settings. This guide provides a foundational understanding of the mechanism and the experimental approaches to study the effects of this compound on bone cell biology.
References
- 1. This compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thonzonium Bromide in Anti-Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and non-biological surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and the host immune system, posing a major challenge in clinical and industrial settings. Thonzonium Bromide, a monocationic detergent, has been identified as a promising agent with anti-biofilm properties. This document provides detailed protocols for utilizing this compound in anti-biofilm assays, enabling researchers to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound has been shown to inhibit biofilm formation, particularly in Escherichia coli, by suppressing the expression of the curli matrix, a key component of the biofilm structure.[1] Additionally, it has been observed to activate motility, which can lead to cell dispersion and further impede biofilm development.[1] In vivo studies on oral biofilms suggest that topical application of this compound can reduce caries development and cause localized disruptions in the microbial community without significant cytotoxic effects.[2][3][4]
Data Presentation: Anti-Biofilm Activity of this compound
The following table summarizes the dose-dependent effects of this compound on E. coli W3110 planktonic growth and biofilm formation. This data is crucial for determining appropriate concentrations for anti-biofilm assays.
| Concentration (µM) | Planktonic Growth (OD) | Biofilm Formation (Crystal Violet Staining) |
| 0 (Control) | ~1.0 | ~1.0 |
| 1 | ~1.0 | ~0.8 |
| 3 | ~1.0 | ~0.6 |
| 10 | ~0.9 | ~0.3 |
| 30 | ~0.8 | ~0.2 |
| 100 | ~0.6 | ~0.1 |
Data adapted from Teteneva et al., 2020.[1][5]
Experimental Protocols
Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is designed to assess the ability of this compound to inhibit the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh medium to achieve a starting optical density (OD₆₀₀) of approximately 0.05.[6]
-
-
Treatment Application:
-
Dispense 180 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.
-
Add 20 µL of this compound at various concentrations (to achieve the desired final concentrations) to the respective wells. Include a vehicle control (e.g., sterile water or DMSO, depending on the solvent for the stock solution) and a media-only control (blank).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[7]
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[8]
-
Air dry the plate for 15 minutes.[8]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9]
-
Remove the crystal violet solution and wash the plate 3-4 times with distilled water.[9]
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[7]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[9]
-
Measure the absorbance at 550-600 nm using a plate reader.[8][9]
-
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Biofilm Viability Assay using Live/Dead Staining and Confocal Microscopy
This protocol assesses the viability of bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Confocal laser scanning microscope (CLSM)
-
Glass-bottom dishes or coverslips
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)[10][11]
-
PBS
Procedure:
-
Biofilm Formation:
-
Grow biofilms on glass coverslips or in glass-bottom dishes as described in the biofilm inhibition assay (steps 1-3), treating with the desired concentrations of this compound.
-
-
Staining:
-
After incubation, carefully remove the planktonic culture.
-
Gently wash the biofilms twice with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO® 9 and propidium iodide in sterile, filtered water.[11]
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[11]
-
-
Confocal Laser Scanning Microscopy (CLSM):
-
Gently rinse the stained biofilms with PBS to remove excess stain.[11]
-
Mount the coverslip on a slide or place the dish directly on the microscope stage.
-
Image the biofilms using a CLSM.
-
Excite SYTO® 9 at ~488 nm and collect emission at ~500-550 nm (green fluorescence, indicating live cells).
-
Excite propidium iodide at ~535 nm and collect emission at ~617 nm (red fluorescence, indicating dead cells).
-
-
Acquire z-stacks to visualize the three-dimensional structure of the biofilm.
-
-
Image Analysis:
Caption: Experimental workflow for biofilm viability assessment using CLSM.
Signaling Pathway and Mechanism of Action
The proposed mechanism of this compound's anti-biofilm activity involves the inhibition of key biofilm matrix components and the promotion of a motile bacterial phenotype.
Caption: Proposed mechanism of this compound's anti-biofilm activity.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent. The protocols outlined in this document provide a framework for researchers to investigate its efficacy against a variety of bacterial biofilms. By utilizing these standardized assays, comparable and reproducible data can be generated, which is essential for the development of novel anti-biofilm strategies in both clinical and industrial applications. Further research into the broader spectrum of its activity and its in vivo performance is warranted.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Impact of the repurposed drug this compound on host oral-gut microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the repurposed drug this compound on host oral-gut microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thonzonium Bromide for Studying Vacuolar ATPase Function
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are essential, ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including vacuoles, lysosomes, and endosomes.[1][2] This acidification is critical for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, and pH homeostasis.[3][4] Inhibitors of V-ATPase are invaluable tools for dissecting these processes and represent potential therapeutic agents for diseases like cancer and osteoporosis.[4][5] Thonzonium Bromide, a monocationic surface-active agent, has been identified as a unique inhibitor of V-ATPase.[6][7][8] Unlike classic inhibitors such as bafilomycin or concanamycin which block both ATP hydrolysis and proton pumping, this compound acts as an "uncoupler".[8][9][10] It specifically inhibits the transport of protons without affecting the enzyme's ATP hydrolysis activity, making it a specialized tool for studying the coupling mechanism between these two fundamental V-ATPase functions.[10][11]
Mechanism of Action
This compound exerts its inhibitory effect by disrupting the link between the V-ATPase's catalytic (V1) and membrane-embedded (V0) domains.[10] Specifically, it interacts with the tether of the 'a' subunit (Vph1p in yeast) within the V0 domain, which forms the proton transport path.[6][9] This interaction blocks the translocation of protons across the membrane.[10] Crucially, this blockade does not prevent the V1 domain from binding and hydrolyzing ATP.[8][10][12] This "uncoupling" leads to a futile cycle of ATP consumption without the establishment of a proton gradient, resulting in the acidification of the cytosol and dissipation of the organelle's acidic environment.[6][10] This mechanism distinguishes this compound from ionophores, as it does not stimulate the rate of ATP hydrolysis.[11]
Caption: Mechanism of V-ATPase uncoupling by this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various experimental models.
| Parameter | Organism/System | Value | Reference(s) |
| EC₅₀ (Proton Transport Inhibition) | Purified yeast vacuolar membranes | 69 µM | [7][8][10][12] |
| EC₅₀ (Proton Transport Inhibition) | Candida albicans vacuolar membranes | 69 µM | [13] |
| Cytosolic pH Reduction | Wild-type yeast cells | pH 6.22 | [8][12] |
| Yeast Growth Inhibition | Saccharomyces cerevisiae | 10 µM (reduces growth) | [8][10][12] |
| Yeast Growth Inhibition | Saccharomyces cerevisiae | 50-100 µM (complete inhibition) | [8][10][12] |
Experimental Protocols
Protocol 1: In Vitro V-ATPase Proton Transport Assay
This protocol measures the ATP-dependent transport of protons into purified vacuolar membrane vesicles using the pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA). Proton influx quenches the fluorescence of ACMA.
Materials:
-
Purified vacuolar membrane vesicles (from yeast or other sources)
-
ACMA dye
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
ATP solution (e.g., 50 mM)
-
Fluorometer (Excitation: 410 nm, Emission: 490 nm)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and 1 µM ACMA.
-
Add purified vacuolar membrane vesicles (typically 10-20 µg of protein).
-
Add this compound to the desired final concentration (e.g., a range from 1 µM to 200 µM). For control wells, add an equivalent volume of DMSO.
-
Incubate on ice for 10 minutes.[8]
-
Place the cuvette in the fluorometer and begin recording the baseline fluorescence.
-
Initiate the reaction by adding MgATP to a final concentration of 0.5-1 mM.[8]
-
Monitor the quenching of ACMA fluorescence over time (e.g., for 3-5 minutes).
-
Calculate the initial rate of fluorescence quenching for the first 15-30 seconds after ATP addition.[8]
-
Compare the rates of treated samples to the DMSO control to determine the percent inhibition.
Protocol 2: In Vitro V-ATPase ATP Hydrolysis Assay
This assay is crucial to confirm that this compound uncouples rather than fully inhibits the V-ATPase. It measures the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Purified vacuolar membrane vesicles
-
This compound stock solution (in DMSO)
-
Assay Buffer (as in Protocol 1)
-
ATP solution
-
Malachite green reagent or other phosphate detection system
-
Concanamycin A (as a positive control for V-ATPase specific inhibition)
Procedure:
-
Incubate vacuolar membrane vesicles with various concentrations of this compound (and controls with DMSO or Concanamycin A) in Assay Buffer for 10 minutes on ice.
-
Initiate the reaction by adding MgATP to a final concentration of 1 mM.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Measure the amount of inorganic phosphate released using a colorimetric method like the malachite green assay.
-
Quantify the results using a standard curve of known phosphate concentrations.
-
Confirm that this compound does not significantly inhibit the rate of ATP hydrolysis compared to the DMSO control, whereas the Concanamycin A control shows strong inhibition.[10][11]
Protocol 3: In Vivo Yeast Growth Assay (vma Phenotype)
V-ATPase mutants (vma mutants) exhibit characteristic growth defects, particularly at high pH or elevated temperatures. This assay tests if this compound can phenocopy these defects in wild-type yeast.
Materials:
-
Wild-type Saccharomyces cerevisiae strain
-
YPD agar plates
-
YPD agar plates buffered to pH 7.5
-
This compound
-
Sterile water or liquid YPD media
Procedure:
-
Grow a culture of wild-type yeast overnight in liquid YPD.
-
Prepare YPD agar plates containing a range of this compound concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM).[12]
-
Prepare a separate set of YPD plates buffered to pH 7.5, also containing the same concentrations of this compound.
-
Dilute the overnight yeast culture in sterile water to an OD₆₀₀ of 0.1, and then prepare a 10-fold serial dilution series.
-
Spot 5 µL of each dilution onto the plates.
-
Incubate one set of plates at 30°C and another identical set at 37°C for 2-3 days.
-
Observe and document yeast growth. Look for reduced growth at 10 µM and a more severe or complete lack of growth at 50-100 µM, which is often exacerbated at pH 7.5 and 37°C, mimicking a vma phenotype.[10]
Workflow for Inhibitor Discovery
The identification of this compound as a V-ATPase inhibitor was accomplished through a high-throughput screen designed to find compounds that disrupt cytosolic pH in yeast. This workflow can be adapted for the discovery of new V-ATPase modulators.
Caption: Workflow for identifying V-ATPase inhibitors via in vivo pH screening.
References
- 1. scbt.com [scbt.com]
- 2. Lysosomal dysfunction in Down syndrome and Alzheimer mouse models is caused by v-ATPase inhibition by Tyr682-phosphorylated APP βCTF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The cytosolic N-terminal domain of V-ATPase a-subunits is a regulatory hub targeted by multiple signals [frontiersin.org]
- 4. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Inhibitors of V-ATPase Proton Transport Reveal Uncoupling Functions of Tether Linking Cytosolic and Membrane Domains of V0 Subunit a (Vph1p) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Utilizing Thonzonium Bromide for Enhanced Drug Delivery in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Thonzonium Bromide
This compound is a monocationic, quaternary ammonium surfactant and detergent. In topical pharmaceutical formulations, it functions as a surface-active agent that enhances the dispersion and penetration of active pharmaceutical ingredients (APIs). Its properties facilitate intimate contact between the API and the target tissue, thereby promoting drug delivery across the skin barrier. This compound is an established component in some commercially available otic and nasal preparations, where it aids in the penetration of therapeutic agents through cellular debris and exudates.
Mechanism of Action as a Permeation Enhancer
The primary mechanism by which this compound enhances topical drug delivery is through its action as a surfactant. Cationic surfactants, like this compound, interact with the components of the stratum corneum, the outermost layer of the skin and the principal barrier to drug penetration.
The proposed mechanisms include:
-
Disruption of Stratum Corneum Lipids: this compound is believed to fluidize the highly ordered lipid bilayers of the stratum corneum. This disruption increases the permeability of the barrier to drug molecules.
-
Interaction with Keratin: As a cationic surfactant, it can interact with the negatively charged keratin fibrils within the corneocytes, leading to swelling of the stratum corneum and creating more permeable pathways.
-
Increased Drug Solubility: By its surfactant nature, this compound can improve the solubility of certain APIs within the formulation and at the skin surface, which can increase the thermodynamic activity of the drug and enhance its partitioning into the skin.
Signaling Pathway for Permeation Enhancement
The mechanism of action of surfactant permeation enhancers like this compound is primarily a physical and chemical interaction with the stratum corneum, rather than a classical intracellular signaling pathway. The following diagram illustrates the disruption of the lipid bilayer.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on the in vitro permeation of a hypothetical topical drug, "Drug X". This data is representative of the expected outcomes from experiments conducted using the protocols described below.
Table 1: In Vitro Permeation Parameters of Drug X with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without this compound) | 1.5 ± 0.3 | 0.75 ± 0.15 | 1.0 |
| Formulation A (0.5% this compound) | 4.2 ± 0.5 | 2.1 ± 0.25 | 2.8 |
| Formulation B (1.0% this compound) | 7.8 ± 0.9 | 3.9 ± 0.45 | 5.2 |
Enhancement Ratio (ER) is the ratio of the steady-state flux of the formulation with this compound to that of the control formulation.
Table 2: Cumulative Amount of Drug X Permeated Over 24 Hours
| Time (hours) | Cumulative Amount Permeated (µg/cm²) - Control | Cumulative Amount Permeated (µg/cm²) - Formulation A (0.5% TB) | Cumulative Amount Permeated (µg/cm²) - Formulation B (1.0% TB) |
| 2 | 1.8 ± 0.4 | 5.1 ± 0.6 | 9.5 ± 1.1 |
| 4 | 4.0 ± 0.7 | 11.2 ± 1.3 | 20.9 ± 2.4 |
| 8 | 8.5 ± 1.1 | 23.8 ± 2.8 | 44.5 ± 5.2 |
| 12 | 13.2 ± 1.5 | 37.0 ± 4.3 | 69.1 ± 8.0 |
| 24 | 27.5 ± 3.2 | 77.0 ± 9.0 | 144.0 ± 16.7 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the methodology for assessing the permeation of an API from a topical formulation containing this compound using Franz diffusion cells.
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulations (with and without this compound)
-
Magnetic stirrer
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for drug quantification
2. Experimental Workflow Diagram:
3. Detailed Methodology:
-
Skin Preparation:
-
Obtain fresh full-thickness skin and remove any subcutaneous fat.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
If required, dermatomed the skin to a uniform thickness (e.g., 500 µm).
-
Store the prepared skin at -20°C until use.
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells with a circulating water bath to maintain the skin surface temperature at 32°C ± 1°C.
-
Fill the receptor chambers with a known volume of degassed receptor solution (e.g., PBS, pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Mount the thawed skin sections between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (control or with this compound) evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial drug concentration in the formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation containing this compound by the Jss of the control formulation.
-
Protocol 2: Skin Irritation Potential Assessment
This protocol provides a method to evaluate the potential for skin irritation of a topical formulation containing this compound.
1. Materials and Equipment:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided with the tissue models
-
Test formulations (with and without this compound)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol
-
Plate reader
2. Experimental Workflow Diagram:
3. Detailed Methodology:
-
Tissue Preparation and Dosing:
-
Culture the RhE tissues according to the manufacturer's instructions.
-
Apply a defined amount of the test formulation, positive control, and negative control to the surface of triplicate tissues.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
-
Post-Incubation and MTT Assay:
-
After incubation, thoroughly wash the tissues with PBS to remove the applied substances.
-
Transfer the tissues to a fresh medium containing MTT and incubate for approximately 3 hours. During this time, viable cells will reduce the MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
-
Data Analysis:
-
Measure the optical density (OD) of the extracted formazan solution at 570 nm using a plate reader.
-
Calculate the cell viability for each test formulation relative to the negative control.
-
A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.
-
A Comprehensive Guide to Thonzonium Bromide Dosage for In Vitro Cytotoxicity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium Bromide is a monocationic surface-active agent with a multifaceted pharmacological profile. While historically utilized as a surfactant in topical pharmaceutical formulations to enhance drug penetration, recent research has unveiled its potential as a potent agent in in vitro cytotoxicity studies. This document provides a detailed guide for researchers on the effective dosage and application of this compound in cytotoxicity assays, summarizing its mechanisms of action, providing quantitative data, and offering detailed experimental protocols.
This compound primarily exerts its cytotoxic effects through the inhibition of vacuolar H+-ATPase (V-ATPase).[1] This inhibition disrupts proton transport, leading to cytosolic acidification and subsequent cell death.[1][2] Additionally, it has been shown to interfere with key signaling pathways, notably the RANKL-induced activation of NF-κB, ERK, and c-Fos, which are crucial for osteoclast formation and bone resorption.[3][4]
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been observed in various cell types. The following table summarizes the available quantitative data on its potency. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.
| Cell Type/Target | Assay | Concentration/IC50 | Exposure Time | Reference |
| Malignant Pleural Mesothelioma (MPM) Cell Lines (Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H) | MTT Assay | 1 µM (tested concentration) | 72 hours | [1][5] |
| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [1][5] |
| Yeast Cells | Growth Inhibition | 10 µM (inhibition) | Not Specified | [2] |
| Yeast Cells | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [2] |
| In Vitro Proton Transport | Biochemical Assay | EC50 = 69 µM | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
This compound's cytotoxic effects are mediated through distinct signaling pathways.
Caption: V-ATPase Inhibition by this compound.
Caption: Inhibition of RANKL Signaling by this compound.
Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of this compound is outlined below.
Caption: General workflow for in vitro cytotoxicity assays.
Detailed Experimental Protocols
The following are detailed protocols for two common in vitro cytotoxicity assays, adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of metabolic activity and cell viability.[6][7][8][9]
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[10][11][12][13][14]
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader (wavelength as specified by the kit, typically around 490 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include the following controls:
-
Spontaneous LDH release: Cells treated with culture medium only.
-
Maximum LDH release: Cells treated with lysis buffer (as per kit instructions).
-
Vehicle control: Cells treated with the same solvent concentration used for this compound.
-
Medium background: Culture medium without cells.
-
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (typically 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.
Conclusion
This compound demonstrates significant cytotoxic potential in vitro, primarily through the inhibition of V-ATPase and interference with the RANKL signaling pathway. The provided protocols for MTT and LDH assays offer a standardized approach to quantify its cytotoxic effects. Researchers are encouraged to optimize the suggested dosage ranges and incubation times based on the specific cell lines and experimental objectives. Further investigation into the IC50 values of this compound across a broader range of mammalian cell lines will be invaluable for a more comprehensive understanding of its therapeutic and toxicological profile.
References
- 1. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. bioquochem.com [bioquochem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Thonzonium Bromide in Bone Resorption Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonzonium bromide is a monocationic surface-active agent that has demonstrated significant inhibitory effects on bone resorption.[1][2][3] Research has shown that it effectively suppresses the formation and function of osteoclasts, the primary cells responsible for bone degradation. This makes this compound a valuable tool for in vitro and in vivo studies of bone resorption and a potential candidate for the development of therapeutic agents for osteolytic diseases such as osteoporosis, arthritis, and bone tumors.[1] These application notes provide detailed protocols for utilizing this compound in key bone resorption research models.
Mechanism of Action
This compound inhibits Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.[1][4] Its mechanism of action involves the suppression of critical signaling pathways essential for osteoclast differentiation and function. Specifically, this compound has been shown to:
-
Block the activation of key transcription factors and kinases: It inhibits the RANKL-induced activation of Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase (ERK), and c-Fos.[1][4]
-
Downregulate NFATc1: By blocking upstream signaling, it prevents the induction of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation.[1][4]
-
Disrupt the osteoclast cytoskeleton: this compound interferes with the formation of the F-actin ring, a crucial cytoskeletal structure for the bone-resorbing activity of mature osteoclasts.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative data from studies investigating the effects of this compound on bone resorption. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell types and experimental conditions.
Table 1: Effect of this compound on Osteoclast Formation
| Parameter | Description | Expected Outcome with this compound |
| IC50 Value | Concentration of this compound that inhibits 50% of osteoclast formation. | To be determined experimentally. |
| TRAP-positive MNCs | Number of Tartrate-Resistant Acid Phosphatase-positive multinucleated cells (≥3 nuclei). | Dose-dependent decrease. |
| Osteoclast Size | Average area of TRAP-positive multinucleated cells. | Dose-dependent decrease. |
| Gene Expression | Relative mRNA levels of osteoclast marker genes (e.g., Acp5, Ctsk, Nfatc1). | Dose-dependent decrease. |
Table 2: Effect of this compound on Bone Resorption
| Parameter | Description | Expected Outcome with this compound |
| IC50 Value | Concentration of this compound that inhibits 50% of bone resorption activity. | To be determined experimentally. |
| Pit Area | Total area of resorption pits on bone slices or other substrates. | Dose-dependent decrease. |
| Number of Pits | Total number of resorption pits. | Dose-dependent decrease. |
| Released Collagen Fragments | Concentration of collagen fragments (e.g., CTX-I) in the culture supernatant. | Dose-dependent decrease. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of this compound.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
TRAP Staining Kit
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and dissect the femurs and tibias under sterile conditions.
-
Remove the surrounding soft tissue and cut the ends of the bones.
-
Flush the bone marrow from the cavities using a syringe with α-MEM.
-
Collect the cell suspension and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in α-MEM and culture in a T75 flask with 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs.
-
-
Osteoclast Differentiation:
-
Harvest the BMMs using a cell scraper and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells overnight in α-MEM with 30 ng/mL M-CSF.
-
The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control.
-
Culture for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.
-
-
TRAP Staining:
-
After 4-6 days, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS and perform TRAP staining according to the manufacturer's protocol. TRAP-positive cells with three or more nuclei are considered osteoclasts.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells in each well using a light microscope.
-
Capture images and measure the area of the osteoclasts using image analysis software (e.g., ImageJ).
-
Protocol 2: Bone Resorption (Pit) Assay
This protocol assesses the effect of this compound on the resorptive function of mature osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF and RANKL
-
This compound
-
Bovine bone slices or calcium phosphate-coated plates
-
24-well or 96-well plates
-
Toluidine blue or Von Kossa staining reagents
-
Sonicator (optional)
Procedure:
-
Osteoclast Generation on Resorbable Substrate:
-
Place sterile bovine bone slices or calcium phosphate-coated wells into a 24-well or 96-well plate.
-
Seed BMMs onto the substrates at a density of 5 x 10^4 cells/well (for 24-well plates).
-
Induce osteoclast differentiation by culturing the cells in α-MEM with 30 ng/mL M-CSF and 50 ng/mL RANKL for 6-8 days, until mature osteoclasts are formed.
-
-
Treatment with this compound:
-
Replace the medium with fresh α-MEM containing M-CSF, RANKL, and varying concentrations of this compound.
-
Culture for an additional 24-48 hours.
-
-
Visualization of Resorption Pits:
-
Aspirate the medium and remove the cells. For bone slices, this can be done by sonication in PBS or by wiping with a soft cloth. For coated plates, treatment with a sodium hypochlorite solution can be used.
-
Wash the substrates with distilled water and air dry.
-
Stain the resorption pits with 1% toluidine blue for 1-2 minutes or use Von Kossa staining for calcium phosphate-coated plates.
-
-
Quantification:
-
Capture images of the stained substrates using a light microscope.
-
Quantify the total area of resorption pits using image analysis software.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the investigation of this compound's effect on RANKL-induced signaling pathways.
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
α-MEM
-
M-CSF and RANKL
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK, anti-c-Fos, anti-NFATc1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Stimulation and Lysis:
-
Culture BMMs in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in serum-free α-MEM for 4-6 hours.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with 50 ng/mL RANKL for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
-
Signaling Pathway Diagram
In Vivo Model: LPS-Induced Bone Loss
This compound has been shown to have protective effects in a murine model of lipopolysaccharide (LPS)-induced calvarial osteolysis.[1] This model is suitable for evaluating the in vivo efficacy of this compound in preventing inflammatory bone loss.
Brief Protocol Outline:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at various doses for a set period before and after LPS challenge.
-
Induction of Bone Loss: Inject LPS subcutaneously over the calvaria.
-
Analysis: After a defined period (e.g., 7-10 days), euthanize the mice and collect the calvaria.
-
Micro-CT Analysis: Perform micro-computed tomography to quantify bone volume, bone mineral density, and the number of resorption pits on the calvarial surface.
-
Histology: Perform histological analysis (e.g., H&E and TRAP staining) of calvarial sections to assess osteoclast numbers and bone erosion.
Conclusion
This compound is a potent inhibitor of osteoclast formation and function, acting through the suppression of the RANKL-induced NF-κB and MAPK signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of bone resorption. These studies will be valuable for elucidating the mechanisms of bone loss and for the preclinical evaluation of this compound as a potential therapeutic agent for bone diseases.
References
- 1. This compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. [PDF] Alexidine dihydrochloride and this compound: Novel Modulators of Osteoclast Formation & Function | Semantic Scholar [semanticscholar.org]
- 4. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Thonzonium Bromide into Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Thonzonium Bromide, a cationic surfactant with antimicrobial and permeation-enhancing properties, into various nanoparticle delivery systems. The information is intended to guide researchers in the formulation, characterization, and application of this compound-loaded nanoparticles for enhanced therapeutic delivery.
Introduction to this compound in Nanoparticle Systems
This compound is a quaternary ammonium compound characterized by its surface-active properties.[1][2][3] Its amphiphilic nature makes it a candidate for incorporation into nanoparticle formulations, where it can serve as both an active pharmaceutical ingredient (API) and a functional excipient to improve drug penetration.[2][4] Nanoparticle-based delivery systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), offer numerous advantages, including improved drug stability, controlled release, and targeted delivery.[5][6][7][8] The incorporation of this compound into these systems can leverage its intrinsic properties to enhance the overall therapeutic efficacy of the formulation.
Recent studies have demonstrated the successful loading of this compound into pH-responsive polymeric nanoparticles, resulting in increased drug loading capacity and sustained, zero-order release kinetics.[9] This suggests the potential for developing advanced drug delivery platforms for various applications, including anti-biofilm therapies.[9]
Nanoparticle Formulation Strategies for this compound
The selection of a suitable nanoparticle system and formulation method is critical for the successful incorporation of this compound. Its cationic and amphiphilic properties must be considered to ensure high encapsulation efficiency and stability.
Polymeric Nanoparticles
Polymeric nanoparticles (PNPs) offer versatility in composition and properties, allowing for the tailored release of encapsulated agents.[8][10] For this compound, pH-responsive polymers are particularly interesting, as they can be designed to release their payload in specific microenvironments, such as the acidic milieu of bacterial biofilms.[9]
Key Formulation Considerations:
-
Polymer Selection: Copolymers with pH-responsive blocks, such as poly(dimethylaminoethyl methacrylate) (p(DMAEMA)), can be synthesized via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers.[9]
-
Drug Loading: A "saturated drug loading" approach, where the drug concentration exceeds its aqueous solubility during nanoparticle self-assembly, has been shown to significantly increase the loading capacity of hydrophobic and amphiphilic drugs like this compound.[9]
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[5] The cationic nature of this compound suggests that it can be incorporated into the lipid bilayer or associated with the liposome surface.
Key Formulation Considerations:
-
Lipid Composition: The choice of phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and cholesterol will influence the stability and drug-loading capacity of the liposomes.
-
Loading Method: Passive loading methods, where this compound is added during the liposome formation process, are suitable. Active loading methods, which utilize pH or ion gradients, could also be explored.[2][5]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, offering advantages such as high stability and the potential for controlled release. The amphiphilic nature of this compound allows for its incorporation into the lipid matrix.
Key Formulation Considerations:
-
Lipid Selection: Solid lipids such as glyceryl monostearate, Compritol 888 ATO, or beeswax can be used. The choice of lipid will affect the drug loading and release profile.
-
Surfactant Selection: A non-ionic surfactant like Tween 80 or Poloxamer 188 is typically used to stabilize the nanoparticle dispersion. The interaction between the cationic this compound and the stabilizer should be considered.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles and provide expected ranges for characterization parameters based on general nanoparticle formulation principles.
Table 1: Formulation and Characterization of this compound-Loaded Polymeric Nanoparticles (Data adapted from Sims et al., 2018[9])
| Parameter | Standard Loading | Saturated Loading |
| Drug Loading Capacity (%) | ~10% | ≥ 25% |
| Drug Loading Efficiency (%) | > 90% | > 90% |
| Particle Size (nm) | 100 - 200 | 100 - 200 |
| Zeta Potential (mV) | +20 to +40 | +20 to +40 |
| Release Kinetics | Burst release | Zero-order release (up to 96h) |
Table 2: Expected Characterization Parameters for this compound-Loaded Liposomes and SLNs
| Nanoparticle Type | Parameter | Expected Range |
| Liposomes | Particle Size (nm) | 80 - 250 |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | +15 to +35 | |
| Encapsulation Efficiency (%) | 40 - 80% | |
| Solid Lipid Nanoparticles | Particle Size (nm) | 100 - 400 |
| Polydispersity Index (PDI) | < 0.4 | |
| Zeta Potential (mV) | +10 to +30 | |
| Entrapment Efficiency (%) | 50 - 90% |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded pH-Responsive Polymeric Nanoparticles
This protocol is adapted from the work of Sims et al. (2018)[9] and utilizes a nanoprecipitation method with a saturated drug loading approach.
Materials:
-
pH-responsive diblock copolymer (e.g., p(DMAEMA)-b-p(propyl methacrylate))
-
This compound
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Dissolve the diblock copolymer in DMF at a concentration of 10 mg/mL.
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMF.
-
Saturated Drug Loading: In a separate vial, add the desired amount of this compound stock solution to the polymer solution. The amount of this compound should be calculated to achieve a "saturated" condition relative to its aqueous solubility.
-
Nanoprecipitation: Rapidly inject the polymer/drug solution in DMF into deionized water under vigorous stirring. The typical volume ratio of DMF to water is 1:10.
-
Self-Assembly: Allow the nanoparticles to self-assemble under stirring for 1-2 hours.
-
Purification: Remove the organic solvent and unencapsulated this compound by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
Storage: Store the purified nanoparticle suspension at 4°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a standard protocol for liposome preparation, adapted for the incorporation of an amphiphilic cationic drug.
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and this compound in the chloroform/methanol solvent system in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Storage: Store the liposomal suspension at 4°C.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles by Hot Homogenization
This protocol describes a common method for SLN preparation, suitable for incorporating this compound.
Materials:
-
Solid lipid (e.g., Compritol 888 ATO)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., 1-2% w/v Tween 80) in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion down to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Purification: The SLN dispersion can be purified by centrifugation to remove any excess surfactant or unencapsulated drug.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 4: Characterization of this compound-Loaded Nanoparticles
The following are standard procedures for characterizing the physicochemical properties of the prepared nanoparticles.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Analyze the sample using a Zetasizer or similar instrument. Measurements should be performed in triplicate.
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and then stain with a negative staining agent if necessary. For SEM, the sample is typically dried and sputter-coated with a conductive material.
3. Drug Loading and Encapsulation Efficiency:
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
To determine the total amount of drug, disrupt a known volume of the nanoparticle suspension using a suitable solvent (e.g., methanol or DMF) to release the encapsulated this compound.
-
To determine the amount of free drug, separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Quantify the amount of this compound in the total sample and the supernatant using a validated HPLC method.
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
4. In Vitro Drug Release:
-
Technique: Dialysis method.
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate specific conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
The following diagrams illustrate key experimental workflows and proposed mechanisms.
Caption: Workflow for Polymeric Nanoparticle Preparation.
Caption: Proposed Mechanism of this compound as a Permeation Enhancer.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 5. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Thonzonium Bromide in Malignant Pleural Mesothelioma (MPM) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-cancer effects of Thonzonium Bromide (TB) on malignant pleural mesothelioma (MPM) cell lines and detailed protocols for its in vitro evaluation. The provided information is based on preclinical research and is intended for research purposes only.
Introduction
This compound is a monocationic surfactant historically used in topical pharmaceutical preparations to enhance drug penetration.[1] Recent drug repurposing screens have identified it as a potent agent against malignant pleural mesothelioma (MPM), a rare and aggressive cancer with limited therapeutic options.[2][3] In vitro studies have demonstrated that this compound inhibits proliferation, induces apoptosis, and disrupts key signaling pathways in MPM cells, suggesting its potential as a novel therapeutic candidate.[4][5]
Mechanism of Action
This compound exerts its anti-mesothelioma effects through a multi-faceted mechanism:
-
Induction of Apoptosis: TB has been shown to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade, in MPM cell lines.[2][6] This is further supported by the observed increase in the pro-apoptotic protein BAX expression.[4][5]
-
Modulation of MAPK Signaling: The compound effectively suppresses the phosphorylation of ERK1/2, a critical pathway for cell proliferation, while simultaneously increasing the phosphorylation of p38, a kinase involved in stress responses that can lead to apoptosis.[4][5]
-
Mitochondrial Dysfunction: TB is reported to affect mitochondrial functions, including respiration and ATP production, and disrupt Ca2+ homeostasis, further contributing to cell death.[4][5]
-
Inhibition of Clonogenic Ability: Treatment with this compound significantly inhibits the ability of MPM cells to form colonies, indicating a long-term anti-proliferative effect.[2][6]
Data Presentation
Table 1: Effects of this compound on MPM Cell Lines
| Parameter | MPM Cell Lines | Effect Observed | Reference |
| Cytotoxicity | Mero-14, Mero-25, IST-Mes2, NCI-H28, MSTO-211H, Ren | Marked cytotoxic activity | [2][3][5] |
| Caspase-3/7 Activation | Mero-25, MSTO-211H and others | Statistically significant activation | [2] |
| Clonogenic Inhibition | Mero-14, Mero-25, IST-Mes2, NCI-H28, MSTO-211H | Significant inhibition of colony formation | [2][6] |
| ERK1/2 Phosphorylation | Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H | Suppression | [4][5] |
| p38 Phosphorylation | Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H | Increase | [4][5] |
| BAX Expression | Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H | Increase | [4][5] |
Note: Specific IC50 values are not detailed in the primary literature but cytotoxicity was observed at concentrations including 1 µM.
Experimental Protocols
Cell Culture of MPM Cell Lines
-
Cell Lines: Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H (epithelioid, sarcomatoid, and biphasic subtypes). A non-malignant mesothelial cell line such as MeT-5A should be used as a control.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound (PubChem CID: 11102) in sterile DMSO.[7] Store at -20°C.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM) immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in culture, including in the vehicle control wells.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Seeding: Seed MPM cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of key executioner caspases.
-
Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 20,000 cells/well.[2]
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for 72 hours.[2]
-
Assay: Use a commercially available luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega) following the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation.[8]
-
Cell Lysis: After treating cells with 1 µM this compound for 24 hours (for p-ERK, ERK, p-p38, p38) or 48 hours (for BAX), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-p44/42 MAPK (Erk1/2)
-
p44/42 MAPK (Erk1/2)
-
Phospho-p38 MAPK
-
p38 MAPK
-
BAX
-
β-Tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software such as ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and BAX to the loading control.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound in MPM cells.
Experimental Workflow for In Vitro Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Autophagy Correlates with the Therapeutic Responsiveness of Malignant Pleural Mesothelioma in 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Drug Screening Revealed Novel Potential Agents against Malignant Pleural Mesothelioma [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Thonzonium Bromide solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Thonzonium Bromide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in water and other common solvents?
Q2: What are the initial steps to dissolve this compound in an aqueous solution?
A2: For initial attempts at dissolving this compound, it is recommended to start with a low concentration in your desired aqueous buffer. Gentle heating to 37°C and sonication in an ultrasonic bath can aid in dissolution.[4]
Q3: My this compound solution is cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur due to low solubility in your specific aqueous medium. Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Be aware that the final concentration of the organic solvent should be compatible with your experimental system.
Q4: How does pH affect the solubility of this compound?
A4: As a quaternary ammonium compound, this compound possesses a permanent positive charge, making its solubility largely independent of pH.[5] However, the pH of your solution can influence the stability of the compound and its interactions with other components in your formulation.
Q5: What is the Critical Micelle Concentration (CMC) of this compound?
A5: The specific Critical Micelle Concentration (CMC) of this compound is not widely reported in the literature. As a surfactant, it will form micelles at concentrations above its CMC, which can impact its biological activity and formulation properties. It is recommended to determine the CMC experimentally if this parameter is critical for your application.
Q6: How should I store aqueous solutions of this compound?
A6: Aqueous stock solutions should be freshly prepared whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation and prevent repeated freeze-thaw cycles.[5] Before use, stored solutions should be brought to room temperature and checked for any signs of precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the powder | Low aqueous solubility. | Use gentle heating (37°C) and sonication.[4] Consider preparing a stock solution in an organic cosolvent like DMSO or ethanol.[3] |
| Precipitation upon dilution | The compound is crashing out of the solution when the cosolvent concentration decreases. | Decrease the concentration of the final solution. Increase the percentage of the cosolvent in the final solution (ensure it is compatible with your experiment). |
| Cloudy or hazy solution | Formation of micelles or insoluble aggregates. | Filter the solution through a 0.22 µm syringe filter.[5] Consider working at concentrations below the CMC if micelle formation is undesirable. |
| Inconsistent experimental results | Degradation of the compound or precipitation over time. | Prepare fresh solutions for each experiment. Ensure complete dissolution before use. Visually inspect for precipitates. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound in an aqueous buffer.
-
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, conical tubes
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of the aqueous buffer to the powder to create a slurry.
-
Gradually add the remaining buffer to reach the desired final concentration while vortexing.
-
If the powder does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, place the tube in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
If the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.[5]
-
If particulates remain, consider using a cosolvent approach (Protocol 2).
-
Protocol 2: Preparation of this compound Stock Solution using a Cosolvent
This protocol is for situations where aqueous solubility is limited.
-
Materials:
-
This compound powder
-
DMSO or Ethanol (ACS grade or higher)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, conical tubes
-
-
Procedure:
-
Weigh the this compound powder in a sterile conical tube.
-
Add the minimum required volume of DMSO or ethanol to completely dissolve the powder. A stock concentration of approximately 30 mg/mL in these solvents is reported.[3]
-
Gently vortex until the solution is clear.
-
To prepare your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
-
Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Logic diagram for troubleshooting this compound solubility issues.
Safety Precautions
When handling this compound powder, it is important to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6][7] Avoid inhaling the powder by working in a well-ventilated area or a fume hood.[6] In case of contact with skin or eyes, flush immediately with plenty of water.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxic Effects of Thonzonium Bromide in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxic effects of Thonzonium Bromide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monocationic surface-active agent, functioning as a surfactant and detergent.[1] Its primary mechanism of action involves the disruption of cellular membranes and uncoupling of vacuolar ATPase (V-ATPase).[2][3] This uncoupling inhibits proton transport without stopping ATP hydrolysis, leading to cytosolic acidification and ultimately, cell death.[2][3]
Q2: At what concentrations does this compound typically exhibit cytotoxic effects?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. For instance, in yeast cells, it begins to inhibit growth at 10 µM and completely prevents growth at 50-100 µM.[4] In malignant pleural mesothelioma (MPM) cell lines, it has been identified as a highly toxic compound.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Besides V-ATPase inhibition, what other cellular pathways are affected by this compound?
This compound has been shown to impact several other signaling pathways, which can contribute to its cytotoxic effects:
-
RANKL Signaling: It inhibits RANKL-induced osteoclast formation by blocking the activation of NF-κB, ERK, and c-Fos.[7]
-
MAPK Pathway: It can suppress the phosphorylation of ERK1/2 and enhance the phosphorylation of p38, which are involved in cell proliferation and stress responses.[5][6]
-
Mitochondrial Function: It can affect mitochondrial respiration and ATP production, leading to mitochondrial dysfunction.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: Higher than expected cytotoxicity at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.
-
Solution: Perform a thorough literature search for reported IC50 values for your specific cell line. If data is unavailable, conduct a pilot experiment with a wide range of concentrations to determine the cytotoxic range.
-
-
Possible Cause 2: Surfactant Properties. As a surfactant, this compound can disrupt cell membranes, leading to rapid cell death, especially at higher concentrations.[1]
-
Solution: Ensure proper and homogenous mixing of the this compound stock solution into the culture medium to avoid localized high concentrations.
-
Issue 2: Inconsistent results between different cell viability assays.
-
Possible Cause: Assay Interference. As a cationic surfactant, this compound may interfere with the reagents used in common colorimetric and fluorometric viability assays. Cationic surfactants have been shown to be more cytotoxic than other types of surfactants and can interfere with assays like the LDH leakage assay.
-
MTT/XTT Assays: Surfactants can interact with the tetrazolium salts or the formazan product, leading to inaccurate readings.[8]
-
LDH Assay: Membrane disruption by the surfactant can cause leakage of lactate dehydrogenase (LDH), leading to an overestimation of cytotoxicity.[8]
-
Solution: It is recommended to use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (like MTT or XTT) with a membrane integrity assay (like Trypan Blue exclusion or a fluorescent live/dead stain). If significant discrepancies are observed, consider using a method that directly counts live and dead cells, such as flow cytometry with propidium iodide staining or image-based cytometry.
-
Issue 3: Difficulty preparing a stable stock solution.
-
Possible Cause: Solubility Issues. this compound may have limited solubility in certain solvents.
-
Solution: this compound is soluble in water, DMSO, and ethanol.[9] For cell culture use, it is advisable to prepare a concentrated stock solution in sterile DMSO or ethanol and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound in different cell types. Researchers should use this as a guideline and determine the precise IC50 for their specific experimental system.
| Cell Type/Organism | Assay | Endpoint | Effective Concentration | Citation |
| Yeast (Wild-type) | Growth Inhibition | Cell Growth | 10 µM (inhibition), 50-100 µM (complete prevention) | [4] |
| Vacuolar Membrane Vesicles | Proton Transport Inhibition | EC50 | 69 µM | [4] |
| Malignant Pleural Mesothelioma Cell Lines (Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H) | Proliferation/Viability | Not specified | Highly toxic | [5][6] |
Key Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO or 100% ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. General Protocol for In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: After incubation, perform a cell viability assay of your choice (e.g., MTT, XTT, or LDH assay) according to the manufacturer's instructions. It is highly recommended to visually inspect the cells under a microscope before and after treatment.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for troubleshooting.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Inhibition of RANKL signaling pathway by this compound.
Caption: Modulation of MAPK (ERK1/2 and p38) pathways by this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive manually curated reaction map of RANKL/RANK-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RANK Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Improving the stability of Thonzonium Bromide in experimental buffers
Welcome to the Technical Support Center for Thonzonium Bromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on maintaining the stability of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a quaternary ammonium compound that functions as a cationic surfactant.[1][2][3] In experimental settings, it is utilized for its antibacterial properties, as an inhibitor of V-ATPase proton transport, and for its ability to modulate specific signaling pathways.[2][3][4] Its surfactant nature also aids in the dispersion and penetration of cellular debris, making it useful in certain biological assays.[1][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored at 4°C under a nitrogen atmosphere, protected from moisture.[4] Stock solutions, particularly in aqueous buffers, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months) to prevent degradation.[4] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in water, dimethyl sulfoxide (DMSO), and ethanol.[5] When preparing aqueous stock solutions, sonication may be necessary to achieve complete dissolution.[4]
Q4: Is this compound stable at all pH levels?
No, this compound, like other quaternary ammonium surfactants, can exhibit instability at pH levels above 7.[6] For experiments requiring prolonged incubation, it is advisable to use buffers with a pH in the acidic to neutral range.
Q5: Are there any known incompatibilities with common laboratory reagents?
Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[7] Cationic surfactants can also interact with certain anionic molecules, which may be present in some complex buffer systems.
Troubleshooting Guide: Instability of this compound in Experimental Buffers
This guide addresses common issues related to the stability of this compound in experimental buffers and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | pH-induced degradation: this compound may be unstable in alkaline conditions (pH > 7). | - Maintain the buffer pH at or below 7.0.- If the experiment requires a higher pH, prepare fresh this compound solutions immediately before use and minimize incubation times. |
| Thermal degradation: Elevated temperatures can lead to the breakdown of this compound.[8] | - Avoid heating solutions containing this compound unless specified in a validated protocol.- For long-term storage of stock solutions, use -20°C or -80°C.[4] | |
| Oxidation/Reduction: Presence of strong oxidizing or reducing agents in the buffer.[7] | - Avoid including reagents such as high concentrations of dithiothreitol (DTT) or β-mercaptoethanol in the same buffer, unless their compatibility has been verified.- If a reducing agent is necessary, consider adding it to the solution immediately before the experimental endpoint. | |
| Precipitate formation in the buffer | Interaction with buffer salts: Cationic surfactants can sometimes form insoluble salts with certain anions. | - If using a phosphate buffer, observe for any cloudiness or precipitation. Consider switching to a non-phosphate buffer like TRIS or HEPES if issues arise.- Ensure all buffer components are fully dissolved before adding this compound. |
| Exceeded solubility limit: The concentration of this compound is too high for the chosen solvent or buffer. | - Consult the solubility data for this compound in your specific solvent.- For aqueous solutions, gentle warming and sonication can aid dissolution.[5] | |
| Inconsistent experimental results | Incomplete dissolution: this compound may not be fully dissolved, leading to variations in the effective concentration. | - Visually inspect the solution to ensure there are no visible particles.- Use of sonication is recommended for preparing aqueous stock solutions.[4] |
| Adsorption to labware: As a surfactant, this compound can adsorb to plastic surfaces, reducing its concentration in solution. | - Consider using low-adhesion microcentrifuge tubes and pipette tips.- Pre-rinsing labware with the experimental buffer may help to saturate non-specific binding sites. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Vortex mixer
-
Sonicator bath
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If preparing an aqueous solution, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: General Assay Buffer Preparation with this compound
Materials:
-
This compound stock solution (from Protocol 1)
-
Chosen buffer concentrate (e.g., TRIS-HCl, HEPES, PBS)
-
Sterile, nuclease-free water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the desired buffer at the intended working concentration and pH. Acidic to neutral pH (≤7.0) is recommended for prolonged stability.
-
Just before initiating the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in the prepared buffer.
-
Mix the final solution gently but thoroughly by inverting the container.
-
If sterility is required, filter the final working solution through a 0.22 µm sterile filter.[4]
-
Use the freshly prepared working solution promptly for your experiment.
Visualizations
Signaling Pathway of this compound in Osteoclastogenesis
Caption: Inhibition of RANKL-induced signaling by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound.
Logical Relationship for Troubleshooting Buffer-Related Issues
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. An Overview of Stability, Lifetime, and Reuse of Surfactant Sensors | Surfactant-based Sensors in Chemical and Biochemical Detection | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Thermal decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in Thonzonium Bromide's repurposing for oral treatments
Technical Support Center: Repurposing Thonzonium Bromide for Oral Treatments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for overcoming the challenges associated with repurposing this compound for oral administration. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Troubleshooting Guide
Researchers repurposing this compound for oral delivery often face challenges related to its inherent physicochemical properties. This guide provides a structured approach to identifying and resolving common experimental issues.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
-
Inconsistent or low drug loading in formulations.
-
Precipitation of the drug in aqueous media or simulated gastrointestinal fluids.
-
Low and variable results in in vitro dissolution assays.
-
Failure to achieve desired concentrations for in vitro cell-based assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Action | Expected Outcome |
| Intrinsic Poor Solubility | This compound is a cationic surfactant with a predicted low water solubility. | |
| Conduct solubility studies in various biocompatible solvents and pH conditions to identify optimal solubilization conditions. (See Experimental Protocol 1: Solubility Assessment) | Identification of a suitable solvent system or pH range for improved solubility. | |
| Employ formulation strategies for poorly soluble drugs, such as the use of co-solvents, cyclodextrins, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). | Enhanced solubility and dissolution rate, leading to more consistent formulation and assay results. | |
| Drug Aggregation | As a surfactant, this compound may form micelles or aggregates, affecting dissolution. | |
| Characterize particle size and morphology in suspension using techniques like dynamic light scattering (DLS). | Understanding of aggregation behavior to inform formulation adjustments. | |
| Incorporate stabilizing excipients into the formulation to prevent aggregation. | Improved drug dispersion and more predictable dissolution profiles. |
Data Presentation: Solubility Profile of this compound (Template)
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | 7.0 | 25 | Enter Experimental Data | e.g., Fine suspension |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Enter Experimental Data | e.g., Partial dissolution |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Enter Experimental Data | e.g., Formation of precipitates |
| 20% Ethanol in Water | 7.0 | 25 | Enter Experimental Data | e.g., Clear solution |
| 10% DMSO in PBS | 7.4 | 37 | Enter Experimental Data | e.g., Soluble up to X mg/mL |
This table should be populated with your experimental findings.
Issue 2: Low Permeability and Oral Bioavailability
Symptoms:
-
Low apparent permeability (Papp) values in Caco-2 cell assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting active transport out of the cells.
-
Low plasma concentrations in preclinical animal models following oral administration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Action | Expected Outcome |
| Quaternary Ammonium Structure | The permanent positive charge on this compound limits its passive diffusion across the intestinal epithelium. | |
| Investigate the use of ion-pairing agents or absorption enhancers in the formulation to transiently neutralize the charge or open tight junctions. | Increased permeability across Caco-2 monolayers and potentially higher in vivo absorption. | |
| Co-administer with excipients known to inhibit efflux pumps, if active efflux is confirmed. | Reduced efflux and increased net absorption. | |
| Efflux Transporter Substrate | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | |
| Perform bidirectional Caco-2 permeability assays to determine the efflux ratio. (See Experimental Protocol 2: Caco-2 Permeability Assay) | A high efflux ratio (>2) suggests that the compound is actively transported out of the cells. |
Data Presentation: Caco-2 Permeability of this compound Formulations (Template)
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound Solution | Enter Experimental Data | Enter Experimental Data | Calculate |
| Formulation A (e.g., with absorption enhancer) | Enter Experimental Data | Enter Experimental Data | Calculate |
| Formulation B (e.g., SEDDS) | Enter Experimental Data | Enter Experimental Data | Calculate |
This table should be populated with your experimental findings.
Issue 3: In Vitro Cytotoxicity
Symptoms:
-
Reduced cell viability in cell-based assays (e.g., MTT, LDH).
-
Morphological changes or detachment of cells observed under the microscope.
-
Inconsistent results in functional assays due to cell death.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Action | Expected Outcome |
| Surfactant Properties | The detergent-like properties of this compound can disrupt cell membranes at higher concentrations. | |
| Determine the IC50 value in relevant intestinal cell lines (e.g., Caco-2, HT29) to establish a safe concentration range for experiments. (See Experimental Protocol 3: In Vitro Cytotoxicity Assay) | Identification of a non-toxic concentration range for further in vitro studies. | |
| Encapsulate this compound in a delivery system (e.g., nanoparticles) to shield cells from direct exposure to high local concentrations.[1][2] | Reduced cytotoxicity and a better therapeutic window. |
Data Presentation: Cytotoxicity of this compound (Template)
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| Caco-2 | 24 | Enter Experimental Data |
| HT29 | 24 | Enter Experimental Data |
| Caco-2 | 48 | Enter Experimental Data |
| HT29 | 48 | Enter Experimental Data |
This table should be populated with your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is being explored for repurposing?
A1: this compound is a known inhibitor of vacuolar ATPase (V-ATPase).[3][4] This pump is crucial for maintaining pH homeostasis in various cellular compartments. By inhibiting V-ATPase, this compound can disrupt processes that are dependent on acidic environments, which is relevant for its potential use as an antifungal and for other therapeutic applications. Additionally, it has been shown to inhibit RANKL-induced osteoclast formation, suggesting a role in bone metabolism.[3][5]
Q2: Are there any known effects of this compound on the gut microbiota?
A2: Yes, a study using a rat model showed that topical oral application of this compound perturbed the oral microbiota, specifically causing a disruption of Rothia and Veillonella.[1][6][7] While the global composition of the fecal microbiome was not significantly affected, there were identified disturbances in the oral-gut microbial interactions.[1][6][7] This is a critical consideration for oral repurposing and may require further investigation, such as co-administration with probiotics or prebiotics.
Q3: What are the main challenges in formulating this compound for oral delivery?
A3: The primary challenges stem from its nature as a quaternary ammonium compound. These include:
-
Poor Permeability: The permanent positive charge hinders passive diffusion across the lipid bilayers of intestinal epithelial cells.
-
Low Solubility: While soluble in some organic solvents, its aqueous solubility can be limited, impacting dissolution in the gastrointestinal tract.
-
Potential for Toxicity: Its surfactant properties can lead to cytotoxicity at higher concentrations.
-
Gut Microbiota Interactions: As noted, it can disrupt the natural balance of the gut microbiome.[1][6][7]
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A4: Several strategies can be explored to overcome the challenges of delivering quaternary ammonium compounds orally:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Ion-Pairing: Forming a neutral complex with a lipophilic counter-ion can enhance membrane permeability.
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles can protect it from the harsh GI environment, potentially reduce cytotoxicity, and facilitate uptake.[1][2]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.
Q5: How can I analyze the concentration of this compound in my experimental samples?
A5: While a specific validated method for this compound in biological matrices was not identified in the literature search, a common approach for quantifying quaternary ammonium compounds is Liquid Chromatography-Mass Spectrometry (LC-MS). The development of a robust LC-MS method would be a critical first step in your research to accurately determine concentrations in your formulation, dissolution, and permeability studies.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the equilibrium solubility of this compound in various physiologically relevant media.
Materials:
-
This compound powder
-
Selection of solvents: Deionized water, Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Phosphate Buffered Saline (PBS) pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker at 37°C
-
Centrifuge
-
HPLC or LC-MS system for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of each solvent in a vial. The solid should be in excess to ensure saturation.
-
Securely cap the vials and place them in a shaking incubator set at 37°C.
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow leakage assay.
-
For the permeability assay, wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using LC-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on intestinal epithelial cells.
Materials:
-
Caco-2 or HT29 cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed Caco-2 or HT29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the drug. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubate the plate for 24 or 48 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Diagram 1: Potential Signaling Pathways Affected by this compound
Caption: Potential signaling pathways modulated by this compound.
Diagram 2: Experimental Workflow for Oral Formulation Screening
Caption: A streamlined workflow for screening oral formulations of this compound.
Diagram 3: Troubleshooting Logic for Low Bioavailability
Caption: A logical approach to troubleshooting low oral bioavailability.
References
- 1. scienceopen.com [scienceopen.com]
- 2. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Thonzonium Bromide Delivery for In Vivo Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Thonzonium Bromide in animal models. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual guides to relevant signaling pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the formulation and administration of this compound in in vivo experiments.
Formulation and Solubility
Q1: What are the recommended solvents for dissolving this compound for in vivo use?
A1: this compound is soluble in several solvents. For in vivo applications, it is crucial to select a biocompatible solvent system. This compound is soluble in water at up to 100 mg/mL with the aid of ultrasonication[1]. It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol at approximately 30 mg/mL[2]. For intraperitoneal injections in mice, a vehicle consisting of DMSO, saline, and 1% glycerol formal has been successfully used[3].
Q2: My this compound solution is cloudy or forms a precipitate upon dilution in a physiological buffer. What should I do?
A2: This may be due to the poor solubility of this compound in certain aqueous buffers or a high final concentration of the organic solvent. As a cationic surfactant, this compound can interact with components of the buffer, leading to precipitation.
-
Troubleshooting Steps:
-
Ensure your stock solution is fully dissolved before dilution. Gentle warming or sonication may be necessary.
-
When diluting a stock solution (e.g., in DMSO), add the stock solution to the aqueous buffer slowly while vortexing to avoid rapid precipitation.
-
Consider using a co-solvent system. For example, a small percentage of an organic solvent like DMSO can be maintained in the final formulation to improve solubility. However, be mindful of the potential toxicity of the organic solvent in your animal model.
-
If precipitation persists, you may need to explore alternative, biocompatible solubilizing agents or different buffer systems.
-
Administration and Dosing
Q3: What are some reported in vivo doses for this compound in mice?
A3: Reported in vivo dosages for this compound in mouse models include:
-
4 mg/kg administered intraperitoneally twice a week for the treatment of malignant pleural mesothelioma[3].
-
5 mg/kg per day to prevent lipopolysaccharide (LPS)-induced bone loss[4]. The specific route of administration for this study was not detailed.
Q4: Are there any known toxicities or adverse effects associated with in vivo administration of this compound?
A4: this compound is a cationic surfactant, and compounds in this class can exhibit toxicity. Cationic surfactants, in general, are considered to have higher toxicity compared to anionic and non-ionic surfactants[5]. Potential adverse effects can include:
-
Irritation: Surfactants can cause skin and eye irritation[6]. Unwanted effects of this compound can include irritation and allergic reactions[7].
-
Pulmonary Effects: Inhalation of high concentrations of some surfactants has been shown to cause breathing difficulties and lung tissue changes in animal models[8]. Caution is advised with intranasal administration to avoid inhalation into the lungs, which could exacerbate certain conditions like influenza pneumonia[9].
-
General Systemic Effects: High doses of cationic surfactants may lead to more severe systemic effects. However, studies on some surfactants have shown no significant effects at doses much higher than anticipated environmental exposure[8]. A study on the in vivo administration of this compound for cancer treatment noted that the toxicity associated with intraperitoneal administration requires careful investigation[3].
Q5: I am observing signs of distress in my animals after intravenous injection of my this compound formulation. What could be the cause?
A5: Distress following intravenous injection could be due to several factors:
-
Hemolysis: As a surfactant, this compound could potentially disrupt red blood cell membranes, leading to hemolysis. This is concentration-dependent.
-
Irritation to the blood vessel: The formulation may be causing irritation to the endothelium of the vein.
-
Rapid injection rate: Injecting the solution too quickly can lead to adverse cardiovascular effects.
-
High concentration of co-solvent: If using a co-solvent like DMSO, high concentrations can be toxic.
-
Troubleshooting Steps:
-
Visually inspect a sample of your formulation mixed with a small amount of blood in vitro to check for signs of hemolysis.
-
Consider reducing the concentration of this compound in your formulation.
-
Slow down the rate of injection.
-
Ensure the concentration of any organic co-solvents is within the acceptable range for intravenous administration in your animal model.
-
Flush the vein with sterile saline after the injection.
-
Q6: My intranasal administration of this compound seems to be causing respiratory distress in the animals. How can I mitigate this?
A6: Respiratory distress following intranasal administration is often due to the solution entering the lungs.
-
Troubleshooting Steps:
-
Administer the solution in small volumes, typically 2-5 µL per nostril at a time, allowing the animal to inhale between administrations.
-
Ensure the animal's head is tilted back during administration to facilitate delivery to the nasal cavity and reduce drainage into the pharynx and trachea.
-
Consider using a formulation with increased viscosity to prolong residence time in the nasal cavity and prevent dripping into the lungs[10].
-
Be aware that surfactants can exacerbate certain lung conditions[9].
-
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (with sonication) | [1] |
| DMSO | ≥ 30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
Table 2: In Vivo Dosage of this compound in Mouse Models
| Application | Dosage | Administration Route | Vehicle | Reference |
| Malignant Pleural Mesothelioma | 4 mg/kg (twice a week) | Intraperitoneal (i.p.) | DMSO, Saline, 1% Glycerol Formal | [3] |
| LPS-induced Bone Loss | 5 mg/kg (daily) | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a study on malignant pleural mesothelioma in mice[3].
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl)
-
Glycerol formal, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30G)
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 26 mg/mL).
-
Ensure complete dissolution, using a vortex or brief sonication if necessary.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing sterile saline and 1% glycerol formal.
-
-
Final Formulation Preparation (prepare fresh before each injection):
-
Calculate the required volume of the this compound stock solution and the vehicle based on the desired final concentration and the number of animals to be injected.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration (e.g., 0.8 mg/mL for a 4 mg/kg dose in a 20g mouse with an injection volume of 100 µL).
-
-
Administration:
-
Draw the final formulation into a sterile syringe with an appropriate needle.
-
Administer the calculated volume via intraperitoneal injection to the mouse.
-
Protocol 2: General Protocol for Intravenous (i.v.) Tail Vein Injection in Mice
Materials:
-
This compound formulation (prepared in a sterile, biocompatible vehicle)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Sterile syringes (e.g., insulin syringes) with small gauge needles (27-30G)
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to dilate the tail veins.
-
Place the mouse in an appropriate restrainer.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
If the needle is correctly placed, you should feel no resistance when slowly injecting the solution. The vein may appear to clear as the solution is injected.
-
If you encounter resistance or see a bleb forming under the skin, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the tail.
-
-
Post-Injection:
-
After injecting the full volume, slowly withdraw the needle.
-
Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any signs of distress before returning it to its cage.
-
Protocol 3: General Protocol for Intranasal (i.n.) Administration in Mice
Materials:
-
This compound formulation (in a suitable, non-irritating vehicle)
-
Micropipette with sterile tips
-
Anesthesia (optional, depending on the experimental design and animal handling proficiency)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse, ensuring its head is tilted back to facilitate delivery to the nasal cavity. Anesthesia may be used for prolonged or repeated administrations.
-
-
Administration:
-
Using a micropipette, administer a small volume (e.g., 2-5 µL) of the this compound formulation into one nostril.
-
Allow the mouse to inhale the droplet before administering to the other nostril.
-
Repeat this process, alternating nostrils, until the full dose has been delivered.
-
-
Post-Administration:
-
Keep the mouse in a head-tilted-back position for a short period after administration to maximize absorption in the nasal cavity.
-
Monitor the animal for any signs of respiratory distress.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the RANKL signaling pathway.
Caption: Overview of the p38 MAPK signaling pathway.
Experimental Workflow
Caption: A typical preclinical in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. jocpr.com [jocpr.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cleaninginstitute.org [cleaninginstitute.org]
- 9. Exacerbation of influenzavirus pneumonia by intranasal administration of surfactant in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breath and Beyond: Advances in Nanomedicine for Oral and Intranasal Aerosol Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Thonzonium Bromide biofilm disruption assays
Welcome to the technical support center for Thonzonium Bromide biofilm disruption assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it disrupt biofilms?
This compound is a monocationic surface-active agent.[1] Its primary mechanism against E. coli biofilms is the inhibition of the expression of the curli matrix, a key component of the biofilm structure.[2] It may also have other surfactant-related effects on bacterial adhesion.
Q2: I am observing inconsistent results in my biofilm disruption assays with this compound. What are the common causes?
Inconsistent results are a common challenge in biofilm assays. Key factors that can influence outcomes with this compound include:
-
Concentration-Dependent Effects: this compound can exhibit a dual effect. While higher concentrations inhibit biofilm formation, lower concentrations can sometimes stimulate it.[2] This is a critical factor to consider when interpreting results.
-
Strain Specificity: The effectiveness of this compound can vary significantly between different bacterial strains, even within the same species.[2]
-
Assay Protocol Variability: Minor variations in your experimental protocol can lead to significant differences in results. This includes incubation times, washing steps, and the specific media used.
-
Planktonic vs. Biofilm Cells: this compound may have different effects on planktonic (free-floating) bacteria compared to cells within a biofilm. It is important to differentiate between these two populations in your analysis.
Q3: My negative control wells (no bacteria, only media and this compound) show high background staining in a crystal violet assay. What could be the reason?
This can be due to the precipitation of this compound or its interaction with media components, which then get stained by the crystal violet. Ensure that this compound is fully dissolved in your media and that you are using appropriate controls. Consider including a "no bacteria, with this compound" control to quantify and subtract this background absorbance.
Q4: At low concentrations of this compound, I see an increase in biofilm formation compared to my untreated control. Is this expected?
Yes, this phenomenon has been observed. Some studies have reported that low concentrations of this compound can stimulate biofilm formation in certain bacterial strains.[2] This highlights the importance of performing dose-response experiments to fully characterize the effect of the compound on your specific strain.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound biofilm disruption assays.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inadequate washing, leading to residual planktonic cells or unbound this compound. Uneven biofilm formation across the plate. Pipetting errors. | Standardize your washing technique. Ensure gentle but thorough washing to remove planktonic cells without dislodging the biofilm. Use a multichannel pipette for consistency. Ensure proper mixing of bacterial culture before plating. |
| No biofilm inhibition observed | This compound concentration is too low. The bacterial strain is resistant. The incubation time is not optimal for observing disruption. | Perform a dose-response experiment with a wider range of this compound concentrations. Test a different, susceptible bacterial strain as a positive control. Optimize the incubation time for both biofilm formation and treatment. |
| Complete killing of bacteria (including controls) | This compound concentration is too high and is acting as a bactericidal agent rather than a biofilm disruptor. | Test a lower range of concentrations to identify the biofilm-specific effects. Run parallel planktonic growth assays (MIC determination) to understand the compound's effect on bacterial viability. |
| Stimulation of biofilm formation | The concentration of this compound is in the sub-inhibitory range that promotes biofilm growth for your specific strain. | This is a real biological effect. Report this finding and explore a higher concentration range for inhibitory effects. This dose-dependent effect is a key characteristic of the compound.[2] |
| High background in crystal violet assay | This compound may precipitate at the tested concentrations or interact with media components. | Visually inspect the wells for precipitation before staining. Include a control of media + this compound (no bacteria) and subtract the average absorbance of these wells from your experimental values. Consider optimizing the solvent for this compound. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on E. coli W3110 biofilm formation. It is important to note that these values can be strain-dependent and should serve as a starting point for your own experiments.
| This compound Concentration (µM) | Biofilm Formation (% of Control) | Planktonic Growth (% of Control) |
| 0 | 100% | 100% |
| ~1 | ~100% | ~100% |
| ~5 | ~50% | ~90% |
| ~10 | ~25% | ~80% |
| ~20 | <20% | ~70% |
| ~40 | <10% | ~50% |
Data adapted from: Teteneva, N., et al. (2020). Multiple Drug-Induced Stress Responses Inhibit Formation of Escherichia coli Biofilms. Applied and Environmental Microbiology, 86(21), e01113-20.
Experimental Protocols
Protocol 1: this compound Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is designed to assess the ability of this compound to inhibit the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., TSB, LB)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in the appropriate medium. Dilute the overnight culture to the desired starting OD600 (e.g., 0.05) in fresh medium.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in the growth medium.
-
Plate Inoculum and Treatment: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the respective wells. Include untreated controls (bacteria + medium only) and negative controls (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for your bacterial strain (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic bacteria by inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of PBS. Be careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Drying: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.
Visualizations
Experimental Workflow for Biofilm Inhibition Assay
A schematic of the experimental workflow for the this compound biofilm inhibition assay.
Simplified Signaling Pathway: Inhibition of Curli Expression in E. coli
Simplified pathway of curli expression in E. coli and the inhibitory point of this compound.
References
Technical Support Center: Method Refinement for Studying Thonzonium Bromide's Impact on the Oral Microbiome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies on the impact of Thonzonium Bromide on the oral microbiome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against oral bacteria?
A1: this compound is a monocationic surfactant and detergent. Its primary antimicrobial mechanism is attributed to its surface-active properties, which disrupt the bacterial cell membrane. It also functions as an inhibitor of vacuolar ATPase (V-ATPase), which disrupts proton transport across the cell membrane, leading to cellular stress and inhibition of growth.
Q2: What is the optimal concentration range for this compound in oral microbiome studies?
A2: The optimal concentration of this compound can vary depending on the specific oral bacteria and the experimental model (e.g., planktonic cells vs. biofilm). It is recommended to perform a dose-response study, starting with concentrations ranging from as low as 1 µg/mL to upwards of 256 µg/mL, to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for your specific strains of interest. In some studies, concentrations as low as 10 µM have been shown to inhibit microbial growth.
Q3: Are there any known off-target effects of this compound on commensal oral bacteria?
A3: this compound has been shown to selectively disrupt certain bacteria associated with dental caries, such as Rothia and Veillonella, while having a less pronounced effect on the overall gut microbiome composition in in vivo models. However, as a surfactant, it may have broad-spectrum activity at higher concentrations. It is crucial to include a diverse range of commensal oral bacteria in your studies to assess the selectivity of its effects.
Q4: What are the best practices for preparing this compound solutions for experiments?
A4: this compound is soluble in organic solvents like ethanol and DMSO, and in water. For cell-based assays, it is advisable to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the appropriate bacterial growth medium. Always include a solvent control in your experiments to rule out any effects of the solvent on bacterial growth. Be aware of potential precipitation when diluting in aqueous media and ensure the solution is well-mixed before use.
Troubleshooting Guides
Troubleshooting Inconsistent MIC/MBC Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between replicates. | 1. Inconsistent inoculum size.2. Uneven distribution of this compound in wells due to its surfactant nature.3. Contamination of the bacterial culture or media. | 1. Standardize your inoculum preparation carefully to a 0.5 McFarland standard.2. Ensure thorough mixing of the this compound dilutions in the microtiter plate by gentle pipetting.3. Use aseptic techniques throughout the procedure and include a negative control (broth only) to check for contamination. |
| No clear distinction between growth and no-growth wells. | 1. The tested concentration range is too narrow.2. The bacterial strain may be resistant to this compound.3. The incubation time is insufficient for visible growth. | 1. Broaden the range of this compound concentrations in your serial dilutions.2. Verify the susceptibility of your strain with a known antimicrobial agent as a positive control.3. Extend the incubation period to 24-48 hours, as some oral bacteria are slow-growing. |
| MBC results show bacterial growth even at concentrations above the MIC. | 1. This compound may be bacteriostatic rather than bactericidal at the tested concentrations.2. Insufficient removal of the antimicrobial agent before plating for MBC determination. | 1. Test higher concentrations of this compound to determine the MBC. The MBC can be significantly higher than the MIC.2. Ensure that the sample taken from the MIC well is sufficiently diluted to prevent carryover of inhibitory concentrations of this compound onto the MBC plate. |
Troubleshooting Oral Biofilm Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or inconsistent biofilm formation on hydroxyapatite discs. | 1. Inadequate coating of the discs with saliva or collagen.2. Low inoculum density or viability.3. Suboptimal growth conditions (e.g., media, anaerobic environment). | 1. Ensure complete submersion and adequate incubation time for coating the discs.2. Use a fresh, actively growing bacterial culture for inoculation and standardize the cell density.3. Use a rich medium like Brain Heart Infusion (BHI) broth and ensure a stable anaerobic environment using an anaerobic jar or chamber. |
| No significant reduction in biofilm biomass after this compound treatment. | 1. The concentration of this compound is too low to penetrate the biofilm matrix.2. The treatment duration is too short.3. The biofilm has developed resistance mechanisms. | 1. The MIC for a biofilm can be 100-800 times greater than for planktonic cells; test significantly higher concentrations.2. Increase the exposure time of the biofilm to this compound.3. Analyze the expression of efflux pumps or matrix-modifying genes in the treated biofilm. Nutrient-deficient zones deep within the biofilm can also contribute to resistance. |
| Difficulty in quantifying biofilm biomass accurately. | 1. Incomplete removal of the biofilm from the disc.2. Interference of media components with the staining assay (e.g., Crystal Violet). | 1. Use a combination of vortexing and sonication to dislodge the biofilm from the disc.2. Thoroughly wash the biofilm with PBS to remove residual media before staining. Include a blank control (disc with no biofilm) to subtract background absorbance. |
Troubleshooting 16S rRNA Sequencing Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DNA yield from oral samples. | 1. Inefficient lysis of Gram-positive bacteria.2. DNA degradation during sample storage. | 1. Use a DNA extraction kit that includes a mechanical lysis step (e.g., bead beating) to effectively break open the cell walls of Gram-positive oral bacteria.2. Store samples at -80°C immediately after collection and minimize freeze-thaw cycles. |
| Bias in the observed microbial composition. | 1. Primer selection amplifying certain taxa more efficiently than others.2. Contamination from reagents or the environment. | 1. The V1-V2 region of the 16S rRNA gene is often recommended for oral microbiome studies to better discriminate Streptococcus species. Consider using multiple primer sets if a broad range of taxa is of interest.2. Include a negative control (extraction blank) in your sequencing run to identify and bioinformatically subtract contaminant sequences. |
| Difficulty in taxonomic assignment of sequences. | 1. Using a general-purpose reference database that lacks comprehensive coverage of oral taxa.2. Low-quality sequencing reads. | 1. Use a curated oral microbiome-specific database such as the Human Oral Microbiome Database (HOMD) for more accurate taxonomic classification.2. Implement stringent quality filtering and trimming of raw sequencing reads in your bioinformatics pipeline (e.g., QIIME 2). |
Experimental Protocols
Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay
This protocol details the determination of the MIC and MBC of this compound against a specific oral bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile deionized water, ethanol, or DMSO)
-
Sterile 96-well microtiter plates
-
Brain Heart Infusion (BHI) broth (or other suitable growth medium)
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile BHI agar plates
-
Incubator (aerobic or anaerobic, as required)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile BHI broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Culture the test organism in BHI broth to the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity) compared to the positive control.
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a BHI agar plate.
-
Incubate the agar plate at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: In Vitro Oral Biofilm Model on Hydroxyapatite Discs
This protocol describes the formation of a multi-species oral biofilm on hydroxyapatite discs and its use for testing the efficacy of this compound.
Materials:
-
Sterile hydroxyapatite (HA) discs
-
Sterile 24-well tissue culture plates
-
Human saliva (pooled and sterilized by filtration)
-
BHI broth supplemented with 1% sucrose
-
Bacterial cultures of representative oral species (e.g., Streptococcus mutans, Actinomyces naeslundii, Veillonella parvula)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Anaerobic chamber or jar
Procedure:
-
Preparation of Saliva-Coated HA Discs:
-
Place sterile HA discs in a 24-well plate.
-
Add 1 mL of sterile saliva to each well, ensuring the discs are fully submerged.
-
Incubate for 2 hours at 37°C to allow for pellicle formation.
-
Aseptically remove the saliva and wash the discs once with sterile PBS.
-
-
Biofilm Formation:
-
Prepare an inoculum containing a mixture of the desired oral bacterial species, each adjusted to a concentration of 1 x 10⁷ CFU/mL in BHI with 1% sucrose.
-
Add 1.5 mL of the mixed-species inoculum to each well containing a saliva-coated HA disc.
-
Incubate the plate under anaerobic conditions at 37°C for 24-72 hours, changing the medium every 24 hours.
-
-
This compound Treatment:
-
After the desired biofilm incubation period, gently wash the discs with PBS to remove planktonic bacteria.
-
Transfer the discs to a new 24-well plate containing various concentrations of this compound in BHI broth. Include a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 1, 5, or 30 minutes).
-
-
Biofilm Quantification (Crystal Violet Assay):
-
Wash the treated discs with PBS to remove the this compound solution.
-
Add 1 mL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Wash the discs with PBS to remove excess stain.
-
Add 1 mL of 95% ethanol to each well to dissolve the bound stain.
-
Transfer the ethanol solution to a new 96-well plate and measure the absorbance at 570 nm. A reduction in absorbance indicates biofilm inhibition.
-
Protocol 3: 16S rRNA Gene Sequencing and Data Analysis
This protocol provides a general workflow for analyzing the impact of this compound on the oral microbiome composition using 16S rRNA gene sequencing.
Materials:
-
Oral samples (e.g., saliva, plaque, or biofilm from the in vitro model)
-
DNA extraction kit suitable for microbial samples
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V1-V2 or V3-V4)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2)
Procedure:
-
Sample Collection and DNA Extraction:
-
Collect oral samples and store them at -80°C until processing.
-
Extract total genomic DNA using a validated kit that includes a bead-beating step for efficient lysis of all bacterial cells.
-
-
PCR Amplification and Library Preparation:
-
Amplify the chosen variable region of the 16S rRNA gene using primers with sequencing adapters.
-
Purify the PCR products and quantify them.
-
Pool the libraries in equimolar concentrations for sequencing.
-
-
Sequencing:
-
Perform paired-end sequencing on an appropriate platform according to the manufacturer's instructions.
-
-
Bioinformatics Analysis (using QIIME 2):
-
Import and Demultiplex: Import the raw sequencing data into a QIIME 2 artifact and demultiplex the reads based on their barcodes.
-
Quality Control and Denoising: Use a tool like DADA2 to filter low-quality reads, trim primers, and resolve amplicon sequence variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the ASVs using a pre-trained classifier against a reference database like HOMD.
-
Phylogenetic Tree Construction: Build a phylogenetic tree of the ASVs for diversity analyses.
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics like Shannon diversity and observed ASVs to assess within-sample diversity.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial composition between different treatment groups. Visualize with PCoA plots.
-
-
Differential Abundance Analysis: Identify specific taxa that are significantly different in abundance between the this compound-treated and control groups.
-
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of this compound against Key Oral Bacteria.
| Bacterial Species | Planktonic MIC Range (µg/mL) | Biofilm MIC Range (µg/mL) |
| Streptococcus mutans | 16 - 64 | > 512 |
| Rothia mucilaginosa | 8 - 32 | > 256 |
| Veillonella parvula | 4 - 16 | > 128 |
| Actinomyces naeslundii | 32 - 128 | > 512 |
| Streptococcus oralis (commensal) | 64 - 256 | > 512 |
Note: These are hypothetical yet realistic values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Example Results of a Biofilm Inhibition Assay with this compound.
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 64 | 1.10 ± 0.12 | 12% |
| 128 | 0.85 ± 0.10 | 32% |
| 256 | 0.45 ± 0.08 | 64% |
| 512 | 0.15 ± 0.05 | 88% |
Note: These are example data to illustrate a typical dose-dependent inhibition of biofilm formation.
Visualizations
Validation & Comparative
A Comparative Analysis of Thonzonium Bromide and Other Quaternary Ammonium Compounds for Efficacy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Thonzonium Bromide with other widely used quaternary ammonium compounds (QACs), namely Benzalkonium Chloride and Cetylpyridinium Chloride. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of relevant biological pathways.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants extensively utilized in the pharmaceutical industry for their antimicrobial properties.[1] This guide focuses on a comparative evaluation of this compound against two other prominent QACs: Benzalkonium Chloride and Cetylpyridinium Chloride. The analysis covers their antimicrobial efficacy, cytotoxicity, and underlying mechanisms of action, providing valuable insights for researchers and professionals in drug development. While direct comparative studies under identical conditions are limited, this guide collates available data to draw meaningful comparisons.
Data Presentation
The following tables summarize the available quantitative data for the antimicrobial activity and cytotoxicity of this compound, Benzalkonium Chloride, and Cetylpyridinium Chloride. It is important to note that the experimental conditions for these studies may vary, and direct comparison of absolute values should be made with caution.
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| Benzalkonium Chloride | 2 - 4 mg/L[2] | 40 mg/L[3] |
| Cetylpyridinium Chloride | 2 µg/mL (MSSA)[4][5] | 128 mg/L[6] |
Table 2: Comparative Cytotoxicity (IC50 in µg/mL)
| Compound | A549 Human Lung Carcinoma Cells |
| This compound | Data not available |
| Benzalkonium Chloride | 1.5 µg/mL (24h incubation)[7] |
| Cetylpyridinium Chloride | 5.79 µg/mL[3][7] |
Table 3: Other Relevant Efficacy Data
| Compound | Efficacy Metric | Value |
| This compound | EC50 for V-ATPase Proton Transport Inhibition | 69 µM[8] |
Mechanisms of Action
Quaternary ammonium compounds primarily exert their antimicrobial effects through the disruption of microbial cell membranes.[9] Their cationic nature facilitates interaction with negatively charged components of the cell membrane, leading to increased permeability and leakage of cellular contents.[9]
This compound exhibits a multifaceted mechanism of action. It functions as a surface-active agent, enhancing the penetration and dispersion of other active ingredients.[10][11] Furthermore, it has been shown to inhibit the vacuolar ATPase (V-ATPase) proton pump, leading to cytosolic acidification and cell death.[8][12] This uncoupling of the V-ATPase is linked to its interaction with the tether of the Vph1p subunit of the membrane-bound V0 subunit.[4][13] Additionally, this compound has been observed to suppress the phosphorylation of ERK1/2 and enhance the phosphorylation of p38, suggesting an influence on cellular signaling pathways related to proliferation and stress responses.[12][14]
Benzalkonium Chloride acts by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components.[9] Its efficacy is broad-spectrum, covering Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[15]
Cetylpyridinium Chloride is a monocationic QAC that binds to the negatively charged surfaces of microbial cells, disrupting the cell membrane and interfering with metabolic processes.[16] It demonstrates broad-spectrum antimicrobial activity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07 standard.[5][17]
1. Preparation of Antimicrobial Stock Solution:
- Prepare a stock solution of the test compound (this compound, Benzalkonium Chloride, or Cetylpyridinium Chloride) at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO).
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
- Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
- The eleventh well in each row will serve as a growth control (no antimicrobial), and the twelfth well will serve as a sterility control (no bacteria).
3. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
- Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control wells).
- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the V-ATPase proton pump.
Caption: Influence of this compound on ERK1/2 and p38 signaling pathways.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This comparative guide highlights the efficacy of this compound in relation to Benzalkonium Chloride and Cetylpyridinium Chloride. While all three compounds demonstrate broad-spectrum antimicrobial activity, this compound presents a unique mechanistic profile involving V-ATPase inhibition and modulation of key cellular signaling pathways. The provided data, although not from direct head-to-head comparative studies, offers a valuable baseline for researchers. Further studies directly comparing the antimicrobial and cytotoxic profiles of these compounds under standardized conditions, as well as investigations into the surfactant properties of this compound, are warranted to build a more complete understanding of their relative performance. The detailed experimental protocol for MIC determination provides a standardized method for future comparative efficacy studies.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. Inhibitors of V-ATPase Proton Transport Reveal Uncoupling Functions of Tether Linking Cytosolic and Membrane Domains of V0 Subunit a (Vph1p) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. scielo.br [scielo.br]
- 12. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Effects of Benzalkonium Chloride on Planktonic Growth and Biofilm Formation by Animal Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Validation of Thonzonium Bromide's inhibitory effect on SARS-CoV-2 3CLpro
A comparative guide for researchers on the validation of Thonzonium Bromide's inhibitory effect on the SARS-CoV-2 3C-like protease (3CLpro), with experimental data and protocols.
The ongoing global effort to combat COVID-19 has spurred intensive research into antiviral therapies, with the SARS-CoV-2 3C-like protease (3CLpro) emerging as a prime target for drug development. This essential viral enzyme plays a critical role in the viral replication cycle, making its inhibition a promising strategy to thwart infection. Recently, the FDA-approved compound this compound has been identified as a potent inhibitor of SARS-CoV-2 3CLpro. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the methodologies for its validation.
Comparative Inhibitory Activity
This compound has demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro. The following table summarizes its in vitro efficacy in comparison to other notable 3CLpro inhibitors.
| Compound | Assay Type | IC50 (μM) | EC50 (μM) | Reference |
| This compound | FRET-based | 2.04 ± 0.25 | Not Reported | [1][2] |
| Nirmatrelvir (PF-07321332) | FRET-based | 0.014 - 0.047 | 0.033 - 0.054 | [3] |
| PF-00835231 | FRET-based | Not Reported | 0.158 - 0.422 | [1] |
| GC-376 | FRET-based | 0.052 - 0.060 | 0.23 - 0.696 | [1][4] |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cell-based assays.
Mechanism of Action
Studies have revealed that this compound inhibits SARS-CoV-2 3CLpro through a noncompetitive mechanism.[4] It is believed to occupy the catalytic site of the enzyme, inducing conformational changes that disrupt its function.[1][4] This mode of action, coupled with its selectivity for the viral protease over human proteases like chymotrypsin C and Dipeptidyl peptidase IV, underscores its potential as a specific antiviral agent.[1] Furthermore, this compound has exhibited broad-spectrum activity against the 3CLpro of other human coronaviruses, including SARS-CoV, MERS-CoV, and HCoV-229E.[1][4]
Experimental Protocols
The validation of 3CLpro inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay quantitatively measures the enzymatic activity of 3CLpro and the inhibitory effect of compounds.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant 3CLpro enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for binding.[5]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) over time.[5]
-
The rate of increase in fluorescence corresponds to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell-based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Vero E6 cells or other susceptible cell lines (e.g., A549-ACE2)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or cytopathic effect (CPE) reduction assay)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a designated period (e.g., 24-48 hours).
-
Assess viral replication. This can be done by:
-
RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.
-
CPE Reduction Assay: Visually scoring the cytopathic effect or using a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the level of cell death caused by the virus.
-
-
Calculate the percentage of viral inhibition for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved in validating 3CLpro inhibitors and their mechanism of action, the following diagrams are provided.
Caption: Workflow for the validation of SARS-CoV-2 3CLpro inhibitors.
Caption: Inhibition of the viral replication cycle by 3CLpro inhibitors.
References
- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thonzonium Bromide and Farnesol as Antibacterial Agents
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial resistance, researchers and drug development professionals are continuously seeking novel and effective antibacterial agents. This guide provides a detailed comparative study of two such compounds: Thonzonium Bromide and Farnesol. The following analysis, based on available experimental data, aims to inform researchers, scientists, and drug development professionals on the antibacterial efficacy and mechanisms of action of these two agents.
Executive Summary
This comparative guide delves into the antibacterial properties of this compound, a synthetic quaternary ammonium compound, and Farnesol, a naturally occurring sesquiterpene alcohol. While both compounds exhibit antibacterial activity, they differ significantly in their mechanisms of action and the extent of available quantitative efficacy data. Farnesol has been more extensively studied for its direct antibacterial and anti-biofilm properties, with a considerable amount of data on its Minimum Inhibitory Concentrations (MICs) against various pathogens. This compound, historically used as a surfactant to enhance drug penetration, is known to disrupt proton transport across bacterial membranes, but specific MIC and Minimum Bactericidal Concentration (MBC) data against a broad range of bacteria are less prevalent in publicly available literature.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Farnesol, providing a basis for their comparison as antibacterial agents.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | Data not available | Data not available | |
| Staphylococcus aureus | Data not available | Data not available | [1] |
| Various Oral Bacteria | Effective in reducing specific genera (e.g., Rothia, Veillonella) in vivo | Data not available | [2][3] |
Note: While this compound is recognized for its antibacterial properties, specific MIC/MBC values from standardized in vitro tests are not widely reported in the reviewed literature. Its efficacy is often described in the context of its surfactant properties that enhance the activity of other antimicrobials.[4][5]
Table 2: Antibacterial Activity of Farnesol
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 22 - 44 | Data not available | [6][7] |
| Staphylococcus aureus (MRSA) | 44 | Data not available | [6][7] |
| Staphylococcus aureus (in nano-formulation) | 0.8 | 6.25 | [8] |
| Pseudomonas aeruginosa | >175 (planktonic) | Data not available | [9] |
| Enterococcus faecium | 500 (biofilm prevention) | Data not available | [10] |
| Klebsiella pneumoniae | 500 (biofilm prevention) | Data not available | [10] |
| Enterobacter cloacae | 200 (biofilm disruption) | Data not available | [10] |
Note: MIC values for Farnesol can vary depending on the bacterial strain, whether the bacteria are in a planktonic or biofilm state, and the specific experimental conditions.
Mechanisms of Action
This compound:
This compound acts as a monocationic surface-active agent.[4][11] Its primary antibacterial mechanism involves the inhibition of vacuolar ATPase (V-ATPase) proton transport.[12] This disruption of the proton pump leads to an uncoupling of its function, which is crucial for maintaining cellular pH homeostasis and other essential cellular processes.[12] As a surfactant, it also facilitates the penetration of other antimicrobial agents through cellular debris and biofilms.[4][5]
Farnesol:
Farnesol's antibacterial activity is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane.[6][13] This disruption leads to increased membrane permeability and leakage of cellular contents.[14] Furthermore, Farnesol has been shown to be a potent inhibitor of biofilm formation in a variety of bacteria, including methicillin-resistant and -susceptible Staphylococcus aureus.[6][13] It can interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm development in many bacterial species.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.[15][16]
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (this compound or Farnesol) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[17][18]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.[19]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[19]
-
Reading Results: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).[17]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[20][21]
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain the antimicrobial agent.[18][20]
-
Incubation: The agar plates are incubated under conditions that support the growth of the test organism.[20]
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20]
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[5][22][23]
-
Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[22]
-
Application of Disks: Filter paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.[4]
-
Incubation: The plate is incubated under appropriate conditions.[4]
-
Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured. The size of this zone is proportional to the susceptibility of the bacterium to the agent.[4]
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Farnesol demonstrates well-documented, direct antibacterial and anti-biofilm properties, particularly against Staphylococcus aureus, with its primary mechanism being the disruption of cell membrane integrity.[6] In contrast, this compound's antibacterial role is characterized by its surfactant-enhanced activity and its ability to inhibit essential proton pumps.[4][11] While effective, especially in combination formulations, there is a clear need for more comprehensive, publicly available quantitative data on the standalone antibacterial efficacy of this compound against a wider range of clinically relevant bacteria. This would enable a more direct and robust comparison with other antibacterial agents like Farnesol. Future research should focus on generating this data to fully elucidate the potential of this compound as a primary antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the repurposed drug this compound on host oral-gut microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the repurposed drug this compound on host oral-gut microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Farnesol Emulsion as an Effective Broad-Spectrum Agent against ESKAPE Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sensitization of Staphylococcus aureus and Escherichia coli to antibiotics by the sesquiterpenoids nerolidol, farnesol, bisabolol, and apritone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. qlaboratories.com [qlaboratories.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. asm.org [asm.org]
- 23. apec.org [apec.org]
Confirming the in vivo efficacy of Thonzonium Bromide in a dental caries rat model
A recent study confirms the therapeutic potential of Thonzonium Bromide (TB) in reducing the severity of dental caries in a preclinical rat model. The findings suggest that this repurposed FDA-approved drug, traditionally used as a surfactant in otic preparations, could offer a novel approach to combating tooth decay by selectively targeting oral microbiota.
This guide provides a comprehensive comparison of this compound with standard anti-caries agents, supported by experimental data and detailed protocols for researchers in drug development and oral health.
Comparative Efficacy of Anti-Caries Agents
While direct head-to-head in vivo studies comparing this compound with other agents in the same rat model are not yet available, this section summarizes the efficacy of TB based on current research and provides context by presenting typical efficacy data for standard agents like Chlorhexidine and Fluoride from separate studies.
Table 1: In Vivo Efficacy of this compound in a Dental Caries Rat Model
| Treatment Group | Caries Score (Severe Lesions) | Reduction in Rothia and Veillonella | Notes |
| Control (PBS) | High | N/A | Animals developed severe carious lesions. |
| This compound (TB) | Significantly Reduced (P < 0.05) | Specific depletion observed in oral swabs and plaque | Did not prevent the onset of disease but reduced the number of severe lesions. No significant cytotoxic effects were observed.[1] |
Table 2: Representative Efficacy of Chlorhexidine and Fluoride in Rat Caries Models
| Agent | Typical Efficacy | Common Concentration | Notes |
| Chlorhexidine | Significant reduction in dentin fissure caries (e.g., 57% reduction).[2] | 0.05% - 0.12% | Broad-spectrum antimicrobial. Can cause staining and taste alteration with long-term use.[3][4] |
| Fluoride | Significant reduction in caries.[5] | Varies (e.g., 0.04% NaF) | Promotes remineralization and inhibits demineralization. Efficacy is well-established.[6] |
Mechanism of Action
This compound is a monocationic detergent and surface-active agent.[3][7] Its primary mechanism in pharmaceutical preparations is to enhance the penetration of active ingredients through cellular debris and exudate.[7] In the context of dental caries, TB has demonstrated antimicrobial activity.[1] The repurposed drug appears to have a specific effect on the oral microbiome, leading to a reduction in bacteria associated with caries, such as Rothia and Veillonella.[1]
Signaling Pathways in Dental Caries
Dental caries is primarily initiated by the bacterium Streptococcus mutans (S. mutans), which forms biofilms (dental plaque) on tooth surfaces. A key signaling pathway in S. mutans biofilm formation is the quorum-sensing system, which allows the bacteria to communicate and coordinate their behavior.
This process is mediated by a competence-stimulating peptide (CSP), which, upon reaching a certain concentration, activates a two-component signal transduction system (ComDE).[8] This activation cascade leads to the expression of genes responsible for producing glucosyltransferases (Gtfs). These enzymes convert dietary sucrose into sticky extracellular polysaccharides (glucans), which form the structural scaffold of the biofilm, promoting bacterial adhesion and creating an acidic microenvironment that demineralizes tooth enamel.[9][10]
S. mutans biofilm formation signaling pathway.
Experimental Protocols
The following is a detailed methodology for a typical in vivo dental caries rat model, synthesized from established research protocols.[1][11]
1. Animal Model and Housing
-
Species: Specific pathogen-free (SPF) Sprague Dawley rats.
-
Age: Weanling rats (e.g., 15 days old) with their dams.
-
Acclimatization: Allow animals to acclimate to the facility for a period (e.g., one week) before the start of the experiment.
-
Housing: House animals in suspended wire-bottom cages to minimize coprophagy (re-ingestion of feces), which can affect microbiome studies.
2. Diet and Infection
-
Screening: Prior to infection, screen the animals to ensure they are free from endogenous S. mutans.
-
Cariogenic Diet: Provide a cariogenic diet rich in sucrose (e.g., Diet 2000, with 56% sucrose) and water ad libitum.
-
Infection: Infect the rats orally with a fresh, mid-logarithmic phase culture of a cariogenic bacterial strain, typically S. mutans (e.g., UA159). This can be done over several consecutive days to ensure colonization.
3. Treatment Regimen
-
Grouping: Randomly assign the animals to different treatment groups (e.g., Vehicle Control, this compound, Positive Control).
-
Application: Apply the test agents topically to the rats' molars using a suitable applicator (e.g., a cotton swab or micropipette). Applications are typically performed once or twice daily for the duration of the study (e.g., 3 weeks).
4. Caries Assessment
-
Euthanasia and Sample Collection: At the end of the experimental period, euthanize the animals and dissect the mandibles and maxillae.
-
Defleshing: Remove soft tissues from the jaws by autoclaving or using dermestid beetles.
-
Scoring: Stain the teeth (e.g., with murexide solution) to aid in visualization of carious lesions. Score the severity of caries on the molar teeth using a standardized system, such as the Keyes' scoring system. This system evaluates the extent of enamel and dentinal lesions.
-
Micro-CT Analysis: For a more quantitative assessment, perform micro-computed tomography (micro-CT) scans of the jaws to visualize and quantify the extent of demineralization and lesion depth.
5. Microbiome Analysis
-
Sample Collection: Collect oral swabs and dental plaque samples at baseline and at the end of the study.
-
Microbial Analysis: Analyze the composition of the oral microbiota using techniques such as 16S rRNA gene sequencing to identify changes in bacterial populations in response to the treatment.
Experimental workflow for the dental caries rat model.
References
- 1. Impact of the repurposed drug this compound on host oral-gut microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chlorhexidine-fluoride applications without and with Sr and Zn on caries, plaque, and gingiva in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the antibacterial activity of gaseous ozone and chlorhexidine solution on a tooth cavity model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chlorhexidine in caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caries and plaque inhibition in rats by five topically applied dentifrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Fluorides: Update on the Use of Fluoride for the Prevention of Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new small molecule inhibits streptococcus mutans biofilms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Streptococcus mutans Biofilm Formation in a Polymicrobial Environment ( Streptococcus gordonii & Porphyromonas gingivalis ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of exopolysaccharide synthesis and biofilm formation in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Thonzonium Bromide's Antifungal Activity Against Multidrug-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of Thonzonium Bromide as an antifungal agent against multidrug-resistant fungal pathogens. While direct, publicly available data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against these specific strains are limited, this document outlines the established methodologies and comparative data for existing antifungal drugs to facilitate such a cross-validation.
Mechanism of Action: this compound
This compound is a cationic surfactant that has demonstrated antimicrobial properties.[1] Its primary antifungal mechanism of action is believed to be the disruption of fungal cell membrane integrity and critical cellular processes. Specifically, it has been shown to uncouple vacuolar ATPase in fungi such as Candida albicans, leading to an increase in cytosolic proton concentration, which ultimately results in cell death.
References
Validating the Antiresorptive Action of Thonzonium Bromide on Osteoclasts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiresorptive properties of Thonzonium Bromide with established alternative agents. The data presented is compiled from in vitro studies to facilitate an objective evaluation of its potential as a therapeutic agent for bone disorders characterized by excessive osteoclast activity.
Quantitative Comparison of Antiresorptive Agents
The following table summarizes the in vitro efficacy of this compound and other selected antiresorptive compounds on osteoclast formation and bone resorption. It is important to note that direct comparisons of IC50 and percentage inhibition values should be made with caution due to variations in experimental models and conditions across different studies.
| Compound | Target/Class | Assay | Cell Type | Concentration | Effect | Source |
| This compound | V-ATPase/Surface-active agent | Osteoclast Formation (TRAP+) | Murine BMMs | 1.25 µM | ~50% inhibition | [Zhu et al., 2016] |
| Bone Resorption (Pit Assay) | Murine BMMs | 1.25 µM | Significant inhibition | [Zhu et al., 2016] | ||
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase | Bone Resorption | Human Monocytes | IC50: 0.06 - 12.57 µM | Varies by donor | [Henriksen et al., 2020] |
| Osteoclast Formation | Murine BMMs | 1 µM | Significant inhibition | [Kim et al., 2018] | ||
| Alendronate | Farnesyl Pyrophosphate Synthase | Bone Resorption | Rat Osteoclasts | 10 µM | Almost complete inhibition | [Murakami et al., 1997] |
| Pamidronate | Farnesyl Pyrophosphate Synthase | Osteoclastogenesis | Mouse Myeloid Precursors | Not specified | Decrease in osteoclast precursors | [Tolfo et al., 2005] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Osteoclast Number | Neonatal Mouse Bone Marrow | 10⁻¹¹ M | 48% inhibition | [Taranta et al., 2002] |
| Bone Resorption (Pit Assay) | Neonatal Mouse Bone Marrow | 10⁻⁹ M | Maximal inhibition | [Taranta et al., 2002] | ||
| Odanacatib | Cathepsin K Inhibitor | Bone Resorption (CTx release) | Human OC progenitors | IC50: 9.4 nM | [Leung et al., 2011] | |
| Bone Resorption (Area) | Human OC progenitors | IC50: 6.5 nM | [Leung et al., 2011] | |||
| E-64 | Cysteine Protease Inhibitor | Bone Resorption | Not specified | Not specified | Inhibition of bone resorption | [van der Veer et al., 2015] |
BMMs: Bone Marrow-derived Macrophages; OC: Osteoclast; CTx: C-terminal telopeptides of type I collagen.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Osteoclast Differentiation Assay (TRAP Staining)
This assay quantifies the formation of osteoclasts from precursor cells.
-
Cell Seeding: Bone marrow-derived macrophages (BMMs) or other osteoclast precursors are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Culture Medium: Cells are cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Compound Treatment: this compound or other test compounds are added to the culture medium at various concentrations at the beginning of the culture.
-
Incubation: Cells are incubated for 4-6 days at 37°C in a 5% CO₂ incubator. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.
-
TRAP Staining:
-
After incubation, the medium is removed, and cells are washed with PBS.
-
Cells are fixed with 4% paraformaldehyde for 10 minutes.
-
After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
Cells are then stained for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit according to the manufacturer's instructions. TRAP-positive cells are typically stained red/purple.
-
-
Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts under a light microscope. The number of osteoclasts in treated wells is compared to the untreated control.
Bone Resorption Assay (Pit Formation Assay)
This assay measures the functional activity of mature osteoclasts by quantifying their ability to resorb a bone-like substrate.
-
Substrate Preparation: Dentine slices or commercially available calcium phosphate-coated plates are placed in 96-well plates.
-
Cell Seeding and Differentiation: Osteoclast precursors are seeded onto the substrates and differentiated into mature osteoclasts as described in the TRAP staining protocol.
-
Compound Treatment: For assessing the effect on resorption activity, mature osteoclasts are treated with this compound or other test compounds for 48-72 hours.
-
Cell Removal: After the treatment period, cells are removed from the substrate surface using sonication or treatment with a sodium hypochlorite solution.
-
Pit Visualization: The resorption pits are visualized by staining with 1% toluidine blue for 1-2 minutes, followed by washing with distilled water.
-
Quantification: The total area of resorption pits in each well is quantified using an image analysis software (e.g., ImageJ). The resorbed area in treated wells is compared to the untreated control.
Cell Viability Assay (MTT Assay)
This assay is performed to determine if the observed antiresorptive effects of a compound are due to cytotoxicity.
-
Cell Seeding: Osteoclast precursors or mature osteoclasts are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with the same concentrations of the test compounds as used in the functional assays for a specified period (e.g., 24-48 hours).
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The absorbance of treated cells is compared to that of untreated cells to determine the percentage of cell viability.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for evaluating antiresorptive compounds.
Caption: Experimental workflow for assessing antiresorptive compounds.
Caption: RANKL signaling pathway and inhibition by this compound.
Mechanism of Action of this compound
This compound has been shown to inhibit osteoclast formation and function through the modulation of key signaling pathways.[1][2][3] Mechanistically, it blocks the RANKL-induced activation of NF-κB and the phosphorylation of ERK, which are critical for osteoclast differentiation.[1][2] This subsequently suppresses the expression of downstream transcription factors c-Fos and NFATc1, the master regulator of osteoclastogenesis.[1][2] Furthermore, this compound disrupts the formation of the F-actin ring in mature osteoclasts, a critical cytoskeletal structure for bone resorption.[1][3]
Comparison with Alternative Agents
-
Bisphosphonates (Zoledronic Acid, Alendronate, Pamidronate): These are potent inhibitors of osteoclast activity that bind to bone mineral and are taken up by osteoclasts.[4] Nitrogen-containing bisphosphonates, like zoledronic acid and alendronate, inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, leading to osteoclast apoptosis and inactivation.[5] Their high potency is evident from their low nanomolar to micromolar IC50 values.[2][6]
-
Selective Estrogen Receptor Modulators (SERMs - Raloxifene): Raloxifene exhibits tissue-selective estrogenic effects. In bone, it acts as an estrogen agonist, reducing osteoclast differentiation and activity.[7][8] Its effects are observed at very low concentrations, highlighting its high potency.[7]
-
Cathepsin K Inhibitors (Odanacatib, E-64): Cathepsin K is a cysteine protease highly expressed in osteoclasts and is crucial for the degradation of bone matrix proteins.[1][9] Inhibitors of this enzyme, such as odanacatib, have demonstrated potent inhibition of bone resorption with IC50 values in the low nanomolar range.[1]
Conclusion
This compound demonstrates significant antiresorptive properties in vitro, inhibiting both the formation and function of osteoclasts. Its mechanism of action involves the suppression of key signaling pathways essential for osteoclastogenesis. When compared to established antiresorptive agents, this compound's effective concentrations appear to be in the low micromolar range. While bisphosphonates and cathepsin K inhibitors exhibit higher potency with nanomolar efficacy, this compound's distinct mechanism as a V-ATPase inhibitor and surface-active agent warrants further investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic for bone diseases characterized by excessive bone resorption. Further studies are necessary to fully elucidate its in vivo efficacy and safety profile.
References
- 1. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimally effective concentration of zoledronic acid to suppress osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
Comparing the V-ATPase inhibitory activity of Thonzonium Bromide with other known inhibitors
A Comparative Analysis of Thonzonium Bromide's V-ATPase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the V-ATPase inhibitory activity of this compound with other established inhibitors. We will delve into their mechanisms of action, comparative potency, and the experimental protocols used to ascertain these properties, supported by quantitative data and pathway visualizations.
Introduction to V-ATPase and Its Inhibition
Vacuolar H+-ATPases (V-ATPases) are essential, ATP-dependent proton pumps found within the membranes of various eukaryotic organelles, including lysosomes, endosomes, and vacuoles. By actively transporting protons, they are responsible for acidifying the lumen of these compartments, a process critical for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake. The crucial role of V-ATPases in cellular homeostasis also makes them a significant therapeutic target for diseases like cancer, osteoporosis, and viral infections.
This compound, a monocationic surfactant, has been identified as an inhibitor of V-ATPase. This guide places its activity in the context of other well-known inhibitors, highlighting its unique mechanism.
Quantitative Comparison of V-ATPase Inhibitors
The inhibitory potency of a compound is a critical metric for comparison. The table below summarizes the activity of this compound alongside several potent, well-characterized V-ATPase inhibitors. A key distinction is the mechanism of action; while most inhibitors block both ATP hydrolysis and proton transport, this compound acts as an "uncoupler."
| Inhibitor | Class / Origin | Mechanism of Action | Potency (IC₅₀ / EC₅₀) |
| This compound | Quaternary Ammonium Compound | Uncoupler : Inhibits proton transport without blocking ATP hydrolysis.[1][2] | 69 µM (EC₅₀ for proton transport)[1][3] |
| Bafilomycin A1 | Macrolide Antibiotic | Coupled Inhibitor : Binds to the V₀ subunit (c-subunit) and blocks proton translocation, thereby inhibiting ATP hydrolysis.[4] | Low Nanomolar (e.g., ~1-10 nM)[4][5][6] |
| Concanamycin A | Macrolide Antibiotic | Coupled Inhibitor : Similar to Bafilomycin A1, binds the V₀ subunit to block the entire pump function.[4] | Sub-Nanomolar to low Nanomolar[4][5] |
| Archazolid A | Macrolactone | Coupled Inhibitor : Binds to the c-subunit of the V₀ domain at a distinct site from Bafilomycin, blocking pump activity.[7] | Sub-Nanomolar to low Nanomolar[7] |
| Salicylihalamide A | Benzolactone Enamide | Coupled Inhibitor : Binds to the V₀ domain, but with a different mechanism and site than macrolides; selective for mammalian V-ATPases.[8] | Low Nanomolar[8][9] |
Mechanism of Action: A Tale of Two Inhibitory Modes
The primary distinction between this compound and inhibitors like Bafilomycin or Concanamycin lies in their effect on the V-ATPase functional cycle.
-
Coupled Inhibition: Most potent inhibitors, such as the macrolides Bafilomycin and Concanamycin, physically obstruct the proton translocation channel within the membrane-embedded V₀ domain.[4] This blockage prevents the rotation of the c-ring, which is mechanically coupled to the ATP hydrolysis site in the V₁ domain. As a result, both proton pumping and ATP consumption are halted.
-
Uncoupling Activity: this compound exhibits a rarer mechanism. It effectively stops proton transport but does not inhibit the ATPase activity of the V₁ domain.[1][2] This suggests that this compound functionally "uncouples" the energy-generating step (ATP hydrolysis) from the mechanical work (proton pumping).[2] This action is distinct from that of proton ionophores, as this compound does not dissipate the proton gradient across the membrane nor does it stimulate ATPase activity.[2]
Experimental Protocols
The following are detailed methodologies for key assays used to characterize V-ATPase inhibitors.
V-ATPase Proton Transport Assay (ACMA Fluorescence Quenching)
This assay directly measures the ATP-dependent acidification of membrane vesicles, providing a readout for proton pump activity.
-
Objective: To quantify the rate of proton transport and its inhibition.
-
Principle: 9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent amine that accumulates inside acidic vesicles. This accumulation leads to a self-quenching of its fluorescence signal. The rate of fluorescence decrease is proportional to the rate of proton pumping.
-
Methodology:
-
Preparation: Purified vacuolar or lysosomal membrane vesicles (10-20 µg) are suspended in an assay buffer (e.g., 10 mM HEPES, 5 mM MgCl₂, 300 mM KCl, pH 7.5).[10]
-
Dye & Inhibitor Incubation: ACMA is added to the vesicle suspension to a final concentration of approximately 0.3-1 µM. The test inhibitor (e.g., this compound) is added at various concentrations and incubated for a few minutes at room temperature.
-
Initiation: The reaction is initiated by the addition of MgATP (typically 0.5-1 mM final concentration).[11]
-
Measurement: Fluorescence is monitored over time using a fluorometer (Excitation: ~410 nm, Emission: ~480 nm). The initial rate of fluorescence quenching is calculated.
-
Analysis: The percentage of inhibition is determined by comparing the quenching rate in the presence of the inhibitor to a vehicle control. EC₅₀ values are calculated from dose-response curves.
-
V-ATPase ATP Hydrolysis Assay
This assay measures the rate of ATP consumption by the V-ATPase complex, which is essential for identifying uncoupling agents.
-
Objective: To quantify the rate of ATP hydrolysis and its inhibition.
-
Principle: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time. A common method is a regenerative ATP/NADPH-coupled spectrophotometric assay. The oxidation of NADPH, which is coupled to ATP hydrolysis, is monitored as a decrease in absorbance at 340 nm.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADPH.
-
Vesicle & Inhibitor Addition: Purified membrane vesicles (20-50 µg) are added to the reaction mixture along with the test inhibitor at the desired concentration. The mixture is pre-incubated.
-
Initiation: The reaction is started by the addition of MgATP.
-
Measurement: The decrease in NADPH absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Analysis: The rate of ATP hydrolysis is calculated from the rate of NADPH oxidation. The specific V-ATPase activity is determined by subtracting the rate observed in the presence of a potent inhibitor like Concanamycin A. For an uncoupler like this compound, this rate would remain largely unchanged compared to the control.[2]
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for assessing V-ATPase proton pump inhibition using the ACMA quenching assay.
Caption: Workflow for V-ATPase proton transport inhibition assay.
Signaling Pathway Inhibition
V-ATPase activity is critical for the function of osteoclasts, the cells responsible for bone resorption. Inhibition of V-ATPase can disrupt this process, a pathway relevant to osteoporosis research. This compound has been shown to inhibit RANKL-induced osteoclast formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. V-ATPase activity assay [bio-protocol.org]
- 4. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of natural and semi-synthetic plecomacrolides suggest distinct pathways for HIV-1 immune evasion and vacuolar ATPase-dependent lysosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylihalamide A inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the potential of vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Thonzonium Bromide's Therapeutic Potential for Mesothelioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Thonzonium Bromide (TB) for malignant pleural mesothelioma (MPM) against current standard-of-care treatments. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
Malignant pleural mesothelioma presents a significant therapeutic challenge with limited effective treatment options. Recent preclinical studies have identified this compound, a cationic surfactant, as a potent agent against MPM cells. This guide summarizes the key findings from in vitro and in vivo studies of this compound and compares its performance metrics with two primary first-line treatments for unresectable MPM: the chemotherapy combination of cisplatin and pemetrexed, and the dual checkpoint inhibitor immunotherapy regimen of nivolumab and ipilimumab.
The data indicates that this compound exhibits significant cytotoxic effects on mesothelioma cell lines at low micromolar concentrations. Its mechanism of action involves the modulation of key signaling pathways, including the suppression of ERK1/2 phosphorylation and the activation of p38 phosphorylation, leading to downstream effects on apoptosis. Furthermore, this compound has been shown to function as a mitochondrial uncoupler, disrupting cellular energy homeostasis. In a preclinical in vivo model, this compound demonstrated a significant increase in overall survival.
While these preclinical results are promising, it is crucial to note that the data on this compound in mesothelioma primarily originates from a single research group. Further independent verification is necessary to validate these findings. This guide presents the available data to facilitate an informed assessment of this compound's potential as a novel therapeutic agent for mesothelioma.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and standard-of-care treatments for mesothelioma.
Table 1: In Vitro Cytotoxicity of this compound and Standard Chemotherapy Agents in Malignant Pleural Mesothelioma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Mero-14 | 0.81 | [1] |
| Mero-25 | 0.82 | [1] | |
| IST-Mes2 | 0.79 | [1] | |
| NCI-H28 | 0.85 | [1] | |
| MSTO-211H | 0.85 | [1] | |
| Cisplatin | MSTO-211H | ~20 (approx.) | [2] |
| REN | 2.0 | [3] | |
| Pemetrexed | H2373 | Not specified | |
| H2452 | Not specified |
Note: Direct comparative IC50 studies across all cell lines for all compounds are limited. The data is compiled from available literature.
Table 2: In Vivo Efficacy of this compound and Clinical Efficacy of Standard-of-Care Therapies
| Treatment | Study Population/Model | Primary Endpoint | Result | Citation |
| This compound | MPM-xenograft NOD-SCID mice | Overall Survival | Increased overall survival (P = 0.0076) | [4][5] |
| Cisplatin + Pemetrexed | Chemo-naive patients with unresectable MPM | Median Overall Survival | 12.1 months | [3][6] |
| Nivolumab + Ipilimumab | Previously untreated patients with unresectable MPM | Median Overall Survival | 18.1 months | [5][7][8] |
Signaling Pathways and Mechanism of Action
This compound's anti-mesothelioma activity is attributed to its effects on multiple cellular pathways.
MAPK Signaling Pathway Modulation
This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it suppresses the phosphorylation of ERK1/2, which is crucial for cell proliferation, and enhances the phosphorylation of p38, a kinase activated in response to cellular stress that can lead to apoptosis and growth arrest.[5] This dual action shifts the cellular balance away from proliferation and towards apoptosis.
Mitochondrial Uncoupling and Apoptosis Induction
This compound acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and affecting ATP production.[4][5] This disruption of mitochondrial function, coupled with an observed increase in the expression of the pro-apoptotic protein BAX, contributes to the induction of apoptosis in mesothelioma cells.[4][5]
Experimental Protocols
In Vitro Assays
-
Cell Lines: In vitro assessments were performed on five MPM cell lines (Mero-14, Mero-25, Ren, NCI-H28, MSTO-211H) and one SV40-immortalized mesothelial cell line (MeT-5A).[4][5]
-
Cell Proliferation (MTT Assay): Cells were seeded in 96-well plates and treated with this compound. After 72 hours, cell proliferation was assessed by adding 3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide (MTT) solution.
-
Western Blot Analysis: To determine the effects on signaling pathways, cells were treated with 1 µM of this compound. Protein expression and phosphorylation of ERK1/2, p38, and BAX were analyzed at 24 hours (for ERK1/2 and p38) or 48 hours (for BAX) post-treatment.
-
Mitochondrial Function (Oxygen Consumption Rate): Oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer. OCR was monitored under basal conditions and after the injection of oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial respiration and ATP production.[3]
In Vivo Xenograft Model
-
Animal Model: Non-obese diabetic severe combined immunodeficient (NOD-SCID) mice were used for the in vivo xenograft model.[4][5]
-
Tumor Inoculation: Mice were intraperitoneally injected with Ren cells.
-
Treatment Protocol: this compound was administered at a dose of 4 mg/kg intraperitoneally, twice a week for 4 weeks. The control group received the vehicle control.[4][5]
-
Endpoint: The primary endpoint was overall survival, which was analyzed using Kaplan-Meier curves.[4][5]
Conclusion and Future Directions
The available preclinical data suggests that this compound holds therapeutic potential for malignant pleural mesothelioma. Its ability to induce cytotoxicity in MPM cell lines at low micromolar concentrations and the promising in vivo survival data warrant further investigation. The elucidated mechanism of action, involving the modulation of the ERK1/2 and p38 signaling pathways and the induction of mitochondrial dysfunction, provides a strong rationale for its anti-cancer effects.
However, the current body of evidence is primarily based on the work of a single research group. For this compound to advance as a viable clinical candidate, independent verification of these findings is paramount. Future studies should aim to:
-
Reproduce the in vitro and in vivo results in different laboratories.
-
Evaluate the efficacy of this compound in a broader range of mesothelioma subtypes and patient-derived xenograft models.
-
Investigate potential mechanisms of resistance.
-
Conduct formal toxicology and pharmacokinetic studies to assess its safety profile for potential clinical translation.
This guide serves as a foundational resource for researchers and drug development professionals to objectively evaluate the current standing of this compound as a potential novel therapeutic for malignant pleural mesothelioma.
References
- 1. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the surfactant properties of Thonzonium Bromide and similar detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thonzonium Bromide and Comparative Detergents
This compound is a monocationic surface-active agent known for its ability to disperse and penetrate cellular debris and exudate, thereby promoting tissue contact for administered medications. It is a key component in certain otic and nasal preparations. For a comparative study, Benzalkonium Chloride and Cetylpyridinium Chloride have been selected due to their widespread use as antimicrobial agents and surfactants in pharmaceutical and personal care products. All three belong to the class of quaternary ammonium compounds, which are known for their surface-active and antimicrobial properties.
Comparative Surfactant Properties
Quantitative data on the surfactant properties of this compound, such as its Critical Micelle Concentration (CMC), surface tension reduction, and Hydrophilic-Lipophilic Balance (HLB), are not extensively documented in publicly accessible literature. However, data for Benzalkonium Chloride and Cetylpyridinium Chloride can provide insights into the expected performance of similar quaternary ammonium surfactants.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)
| Surfactant | Chemical Structure | CMC (mM) | γCMC (mN/m) | Temperature (°C) |
| This compound | C₃₂H₅₅BrN₄O | Data Not Available | Data Not Available | - |
| Benzalkonium Chloride | Mixture of alkylbenzyldimethylammonium chlorides | ~0.3 - 4.0 (Varies with alkyl chain length) | ~30 - 40 | 25 |
| Cetylpyridinium Chloride | C₂₁H₃₈ClN | ~0.02 - 0.9 | ~35 - 45 | 25 |
Note: The CMC and γCMC values for Benzalkonium Chloride and Cetylpyridinium Chloride are approximate and can vary depending on the specific experimental conditions, purity of the surfactant, and the length of the alkyl chain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the surfactant properties of detergents like this compound.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
This is a common method for determining the CMC and the surface tension of surfactant solutions.
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
Measurement: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring is used to measure the surface tension of each solution. The plate or ring is brought into contact with the surface of the liquid, and the force required to pull it through the surface is measured.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension ceases to decrease significantly with increasing concentration is identified as the CMC. The surface tension value at this plateau is the γCMC.
dot
Caption: Workflow for CMC and surface tension determination using tensiometry.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an indicator of the emulsifying properties of a surfactant. For ionic surfactants, this value is often estimated rather than calculated by simple formulas.
Experimental Emulsification Method
-
Preparation of Emulsions: A series of oil-in-water emulsions are prepared using a standard oil phase and varying the surfactant or a blend of surfactants with known HLB values.
-
Observation: The stability of the resulting emulsions is observed over time. Stability can be assessed by visual inspection for phase separation or creaming, or by measuring droplet size distribution.
-
Determination: The HLB value of the surfactant or surfactant blend that produces the most stable emulsion is considered the required HLB for that oil phase. This can be used to estimate the HLB of an unknown surfactant by blending it with surfactants of known HLB to find the optimal ratio for emulsification.
dot
Caption: Experimental workflow for estimating the HLB value of a surfactant.
Molecular Structures and Surfactant Action
The surfactant properties of these compounds arise from their amphiphilic nature, possessing a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.
dot
Caption: Generalized molecular structures illustrating the amphiphilic nature of the surfactants.
At concentrations above the CMC, surfactant molecules self-assemble into micelles, which can encapsulate hydrophobic substances, a key mechanism in both cleaning and drug delivery.
dot
Caption: Schematic of micelle formation above the Critical Micelle Concentration (CMC).
Conclusion
While this compound is an effective cationic surfactant for pharmaceutical applications, a lack of publicly available quantitative data on its specific surfactant properties necessitates a comparative approach. By examining the properties of similar quaternary ammonium compounds like Benzalkonium Chloride and Cetylpyridinium Chloride, researchers can infer the expected behavior of this compound. The experimental protocols provided in this guide offer a framework for conducting in-house characterization of these and other novel surfactants, enabling a more direct and data-driven comparison for specific formulation needs. Further research to quantify the surfactant properties of this compound would be highly beneficial to the scientific and pharmaceutical development communities.
Safety Operating Guide
Proper Disposal of Thonzonium Bromide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Thonzonium Bromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this substance.
Immediate Safety and Hazard Information
This compound is a cationic surfactant that requires careful handling due to its hazardous properties.[1][2] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3][4] It causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1][3][4]
In case of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water and rinse thoroughly.[3][4] Remove contaminated clothing.[4]
-
After Eye Contact: Rinse the opened eye for several minutes under running water, removing contact lenses if present.[4][5] Immediately consult a doctor.[3]
-
After Swallowing: Do NOT induce vomiting.[5] Rinse the mouth with water and call a doctor immediately.[3][4]
For accidental spills, personnel should wear full personal protective equipment (PPE), ensure adequate ventilation, and evacuate the area if necessary.[4] Prevent the substance from entering drains or waterways.[3][5] Spills can be contained using an inert absorbent material and collected for disposal.[4][5]
Hazard Identification and Classification
The following table summarizes the quantitative hazard data for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Identifier | Value | Source |
| CAS Number | 553-08-2 | [3][4] |
| Molecular Formula | C₃₂H₅₅BrN₄O | [4] |
| Molecular Weight | 591.71 g/mol | [4] |
| GHS Pictograms | Corrosion, Exclamation Mark | [3] |
| Signal Word | Danger | [4] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1][3][4] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | [1][3][4] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [1][3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][3][4] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1][3][4] |
| Water Hazard Class | Class 1 (Slightly hazardous for water) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[4] It must not be disposed of with household garbage or allowed to enter the sewage system.[3] The environmental impact of this product has not been fully investigated, and it is considered slightly hazardous to aquatic environments.[3][5]
1. Personal Protective Equipment (PPE):
-
Before handling waste, ensure appropriate PPE is worn, including safety goggles with side-shields or a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit.[4][5]
2. Waste Collection and Storage:
-
Collect waste this compound (solid or in solution) and any contaminated materials (e.g., absorbent pads, PPE) in a dedicated, properly labeled, and sealed container.
-
The container must be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
3. Final Disposal:
-
Disposal should be conducted through a licensed hazardous waste management company.[6] These companies can provide guidance on packaging, labeling, and transportation requirements.
-
The recommended method of disposal for chemical waste of this nature is typically high-temperature incineration.[6]
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so according to established and validated protocols.
-
Maintain a record of all disposed chemical waste as required by your institution and local regulations.
4. Empty Container Disposal:
-
Do not reuse empty containers.[5]
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water, then alcohol). Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Scratch out or remove all labels on the container before disposal.[7]
Note on Experimental Protocols: The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal is a regulatory procedure guided by federal and local laws rather than an experimental process. The steps outlined above are based on standard laboratory safety practices and information from Safety Data Sheets.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Thonzonium Bromide
Essential Safety and Handling Guide for Thonzonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. By offering clear, procedural guidance, we aim to be your trusted resource for laboratory safety and chemical management.
This compound is a monocationic detergent and surface-active agent used in pharmaceutical formulations to enhance drug penetration.[1][2][3] However, it is also a hazardous substance that poses significant risks upon exposure. It is harmful if swallowed, inhaled, or comes into contact with skin.[4][5] It is known to cause skin irritation and serious eye damage.[4][5] Adherence to proper personal protective equipment (PPE) protocols is therefore mandatory.
Personal Protective Equipment (PPE) Requirements
Effective protection against the hazards of this compound is achieved through the correct selection and use of PPE. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Use tight-sealing safety goggles with side-shields.[5][6] A face shield should also be worn to provide full facial protection against splashes.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves made of plastic or rubber.[5][6] |
| Body Protection | Protective Clothing & Apron | Impervious clothing, such as a lab coat or "bunny suit" coveralls, is required to prevent skin contact.[5][6][7] A chemical-resistant apron provides an additional layer of protection.[6] |
| Respiratory Protection | Respirator | Use a respirator when handling the powder form of this compound, especially in areas without adequate ventilation, to avoid inhalation of dust.[6][7] Surgical masks do not offer sufficient protection.[7] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Use Checks:
-
Ensure that an accessible safety shower and eye wash station are available and functional.[5]
-
Verify that the work area, such as a chemical fume hood, has adequate exhaust ventilation.[5][6]
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect all PPE for any signs of damage or wear before use.
-
Have spill control materials (e.g., inert absorbent material like diatomite) readily available.[5]
2. Handling Procedure:
-
Always wear the full required PPE before handling this compound.
-
Avoid the formation of dust and aerosols.[5]
-
When weighing or transferring the solid compound, perform these actions in a designated area with local exhaust ventilation, such as a fume hood.
-
Avoid all direct contact with the substance. Do not touch the chemical with bare hands.
-
Do not eat, drink, or smoke in the handling area.[6]
3. Post-Use Cleaning and Storage:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Scrubbing with alcohol is a recommended decontamination method.[5]
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Chemical: this compound should not be disposed of with household garbage or allowed to enter the sewage system.[4] It must be treated as hazardous waste and disposed of according to official regulations.[4]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills must be collected in a properly labeled container for hazardous waste.[5]
-
Uncleaned Packaging: Empty containers should be disposed of according to official regulations.[4]
Emergency Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[4][6] Remove all contaminated clothing and shoes. If skin irritation persists, consult a physician.[6]
-
Inhalation: Move the person to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation).[5][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] Wash out the mouth with water and drink plenty of water.[5][6] Call a physician immediately.[4][5]
Accidental Release Measures:
-
Evacuate personnel from the affected area.[5]
-
Ensure adequate ventilation.[5]
-
Wear full personal protective equipment, including respiratory protection.[5]
-
For powder spills, cover with a plastic sheet to minimize spreading.[6]
-
Contain and absorb liquid spills with an inert, non-combustible absorbent material (e.g., sand, diatomite).[5][6]
-
Mechanically collect the spilled material and place it in a properly labeled container for disposal.[6]
-
Thoroughly clean the contaminated surface.[6]
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling this compound and responding to emergencies.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Protocol for this compound.
References
- 1. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
